Technical Documentation Center

3-Azabicyclo[3.3.1]nonan-7-ylmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Azabicyclo[3.3.1]nonan-7-ylmethanol
  • CAS: 128315-96-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol

Foreword: The Strategic Importance of the 3-Azabicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery To the discerning researcher, the 3-azabicyclo[3.3.1]nonane framework is more than a mere collection of atoms; it is a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the 3-Azabicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery

To the discerning researcher, the 3-azabicyclo[3.3.1]nonane framework is more than a mere collection of atoms; it is a privileged scaffold, a testament to the elegant convergence of conformational rigidity and synthetic accessibility.[1][2] Its unique three-dimensional architecture provides a robust platform for the precise spatial orientation of pharmacophoric elements, a critical attribute in the rational design of novel therapeutics. This guide delves into the fundamental basic properties of a key derivative, 3-azabicyclo[3.3.1]nonan-7-ylmethanol, a building block of significant potential for medicinal chemists and drug development professionals. Our exploration will not be a mere recitation of facts, but a causal journey into the "why" and "how" of its chemical behavior, grounded in established experimental and theoretical principles.

I. Physicochemical and Structural Landscape

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its intrinsic properties. For 3-azabicyclo[3.3.1]nonan-7-ylmethanol, its basicity is a paramount feature, governing its behavior in physiological environments and its suitability for various chemical transformations.

Core Structure and Conformational Dynamics

The 3-azabicyclo[3.3.1]nonane core typically adopts a stable chair-chair conformation, which minimizes steric strain.[3] However, the presence of substituents can influence this equilibrium, potentially inducing a chair-boat conformation. This conformational preference is not merely an academic curiosity; it directly impacts the accessibility of the nitrogen's lone pair of electrons, and thus, its basicity. In the chair-chair conformation, the lone pair is generally in an equatorial position, rendering it sterically accessible for protonation. Any structural modification that favors a conformation where the lone pair is more shielded will invariably lead to a decrease in basicity.

Predicted Physicochemical Properties

While experimental data for 3-azabicyclo[3.3.1]nonan-7-ylmethanol is not extensively available in the public domain, computational models provide valuable initial estimates of its key physicochemical parameters.

PropertyPredicted ValueSource
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
Topological Polar Surface Area (TPSA)32.26 Ų[4]
logP0.3668[4]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors2[4]
Rotatable Bonds1

Table 1: Computationally predicted physicochemical properties of 3-azabicyclo[3.3.1]nonan-7-ylmethanol.

The predicted TPSA and logP values suggest that this molecule possesses a favorable balance of hydrophilicity and lipophilicity, a desirable characteristic for drug candidates.

II. The Heart of the Matter: Basicity and pKa

The basicity of the tertiary amine in the 3-azabicyclo[3.3.1]nonane ring is the defining chemical characteristic of this scaffold. The pKa, the negative logarithm of the acid dissociation constant of the conjugate acid, is the quantitative measure of this basicity.

Factors Influencing Basicity

The basicity of 3-azabicyclo[3.3.1]nonan-7-ylmethanol is primarily determined by:

  • Inductive Effects: The electron-donating character of the alkyl framework increases the electron density on the nitrogen atom, enhancing its basicity.

  • Steric Hindrance: The rigid bicyclic structure can influence the accessibility of the nitrogen's lone pair to a proton. As previously mentioned, the chair-chair conformation generally presents a more accessible lone pair.

  • Solvation Effects: The ability of the protonated form (the conjugate acid) to be stabilized by the solvent is a crucial factor.

The introduction of the hydroxymethyl group at the C7 position is expected to have a minor electron-withdrawing inductive effect, which might slightly decrease the basicity compared to the unsubstituted parent compound.

The Quest for an Experimental pKa: A Methodological Approach

While a definitive, experimentally determined pKa value for 3-azabicyclo[3.3.1]nonan-7-ylmethanol is not readily found in the literature, this guide provides the robust experimental and computational frameworks necessary for its precise determination.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely employed method for determining the pKa of amines.[5] The underlying principle involves monitoring the change in pH of a solution of the amine as a strong acid is incrementally added.

Experimental Protocol: Potentiometric pKa Determination

Objective: To determine the pKa of 3-azabicyclo[3.3.1]nonan-7-ylmethanol in an aqueous medium.

Materials:

  • 3-Azabicyclo[3.3.1]nonan-7-ylmethanol (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 10 mL microburette

  • 250 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of 3-azabicyclo[3.3.1]nonan-7-ylmethanol and dissolve it in 100 mL of deionized water in a 250 mL beaker.[6]

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Initial pH Measurement: Record the initial pH of the amine solution.

  • Titration: Begin adding the standardized 0.1 M HCl solution from the microburette in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration until the pH has dropped significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

Causality in Experimental Design:

  • CO₂-free water: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the accurate determination of the amine's basicity.

  • Standardized HCl: The accuracy of the pKa determination is directly dependent on the precise concentration of the titrant.

  • Slow, incremental addition of titrant: This ensures that the solution reaches equilibrium before each pH measurement is taken, leading to a more accurate titration curve.

UV-Vis Spectrophotometry: An Alternative Approach

For compounds that possess a chromophore in proximity to the ionizable center, UV-Vis spectrophotometry can be a powerful tool for pKa determination.[7][8] This method relies on the principle that the protonated and deprotonated forms of a molecule will have different UV-Vis absorption spectra. However, for an aliphatic amine like 3-azabicyclo[3.3.1]nonan-7-ylmethanol, which lacks a strong chromophore, this method is generally not applicable unless a derivatizing agent is used to introduce a chromophore.

In the absence of experimental data, and as a valuable complementary tool, computational methods can provide a reliable estimate of pKa. Modern quantum mechanical and machine learning approaches have shown increasing accuracy in predicting the pKa of small molecules.[9] These methods typically calculate the Gibbs free energy of the protonation/deprotonation reaction in a simulated aqueous environment.

Workflow for Computational pKa Prediction:

G cluster_0 Computational pKa Prediction Workflow A 3D Structure Generation & Optimization B Conformational Analysis A->B Identify low-energy conformers C Quantum Mechanical Calculations (e.g., DFT with a continuum solvation model) B->C For protonated and deprotonated states D Calculation of Gibbs Free Energy of Protonation C->D ΔG = G(protonated) - G(deprotonated) E pKa Calculation using Thermodynamic Cycle D->E Incorporate solvation energies F Machine Learning Model (Optional Enhancement) E->F Refine prediction with trained models

Caption: A generalized workflow for the computational prediction of pKa.

III. Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol

A robust and scalable synthetic route is paramount for the widespread application of any chemical building block. While a specific protocol for 3-azabicyclo[3.3.1]nonan-7-ylmethanol is not explicitly detailed in readily available literature, a logical and efficient pathway can be constructed based on established methodologies for the synthesis of related 3-azabicyclo[3.3.1]nonane derivatives.[2][10]

Proposed Synthetic Pathway

The proposed synthesis commences with the well-established double Mannich reaction to construct the bicyclic core, followed by functional group manipulations to arrive at the target primary alcohol.

G cluster_0 Proposed Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol A N-Benzyl-4-piperidone D N-Benzyl-3-azabicyclo[3.3.1]nonan-7-one-1-carboxylate A->D B Paraformaldehyde B->D C Methyl Acrylate C->D E Hydrolysis D->E e.g., LiOH F Decarboxylation E->F Heat G N-Benzyl-3-azabicyclo[3.3.1]nonan-7-one F->G H Wittig Reaction G->H e.g., Ph₃P=CH₂ I N-Benzyl-7-methylene-3-azabicyclo[3.3.1]nonane H->I J Hydroboration-Oxidation I->J 1. BH₃-THF 2. H₂O₂, NaOH K (N-Benzyl-3-azabicyclo[3.3.1]nonan-7-yl)methanol J->K L Hydrogenolysis K->L H₂, Pd/C M 3-Azabicyclo[3.3.1]nonan-7-ylmethanol L->M

Caption: A plausible synthetic route to 3-azabicyclo[3.3.1]nonan-7-ylmethanol.

Key Synthetic Transformations: A Deeper Look
  • The Double Mannich Reaction: This powerful one-pot, three-component reaction is the cornerstone for the efficient construction of the 3-azabicyclo[3.3.1]nonane skeleton.[2][11] The choice of an N-benzyl protected piperidone is strategic, as the benzyl group can be readily removed in the final step.

  • Functional Group Interconversion at C7: The transformation of the 7-keto group to the 7-hydroxymethyl group requires a multi-step sequence. A Wittig reaction to introduce the exocyclic methylene group, followed by a hydroboration-oxidation, provides a reliable method for the anti-Markovnikov addition of a hydroxyl group, leading to the desired primary alcohol.

  • Deprotection: The final step involves the hydrogenolysis of the N-benzyl group to yield the target primary amine. This is a clean and high-yielding reaction, typically carried out using hydrogen gas and a palladium on carbon catalyst.

IV. Applications in Drug Discovery and Beyond

The 3-azabicyclo[3.3.1]nonane scaffold, and by extension 3-azabicyclo[3.3.1]nonan-7-ylmethanol, is a valuable asset in the medicinal chemist's toolbox. Its rigid framework allows for the presentation of substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.

Derivatives of this scaffold have been investigated for a wide range of biological activities, including:

  • Anticancer and antimicrobial properties

  • Monoamine reuptake inhibitors for neurological disorders

  • Core structures of various alkaloids with diverse pharmacological effects [3]

The primary alcohol functionality of 3-azabicyclo[3.3.1]nonan-7-ylmethanol serves as a convenient handle for further synthetic elaboration, allowing for its incorporation into more complex molecular architectures through esterification, etherification, or conversion to other functional groups.

V. Conclusion: A Versatile Building Block with Untapped Potential

This technical guide has provided a comprehensive overview of the core basic properties of 3-azabicyclo[3.3.1]nonan-7-ylmethanol. While a definitive experimental pKa value remains to be reported in the literature, we have outlined the robust experimental and computational methodologies required for its determination. The proposed synthetic pathway offers a logical and efficient route to this valuable building block. The unique conformational constraints and inherent basicity of the 3-azabicyclo[3.3.1]nonane scaffold, coupled with the synthetic versatility of the 7-hydroxymethyl group, position 3-azabicyclo[3.3.1]nonan-7-ylmethanol as a compound of significant interest for researchers, scientists, and drug development professionals. Its full potential is yet to be unlocked, and it is our hope that this guide will serve as a catalyst for further investigation and innovation.

VI. References

  • Substituent effects on the basicity of 3,7-diazabicyclo[3.3.1]nonanes. Journal of Organic Chemistry, 2006, 71(19), 7155-7164. [Link]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • Potentiometric Titration of Amines. Scribd. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing, 2023. [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

  • Potentiometric Titration of Long Chain Amine Oxides Using Alkyl. PDF Free Download. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Request PDF. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Request PDF. [Link]

  • ChemInform Abstract: Conformational and Configurational Studies on 3‐Azabicyclo[3.3.1]nonane (3‐ABN) Derivatives and Related Systems Employing Carbon‐13 NMR Spectroscopy;. R Discovery. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. MDPI. [Link]

  • Total Amine Value of Fatty Amines, Potentiometric Method page 1. AOCS Methods Home. [Link]

  • Potentiometric Titrations. ACS Publications. [Link]

  • analysis potentiometric titration: Topics by Science.gov. Science.gov. [Link]

  • Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. Scientific & Academic Publishing. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • 3-Azabicyclo[3.3.1]nonane. PubChem. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). FooDB. [Link]

Sources

Exploratory

3-Azabicyclo[3.3.1]nonan-7-ylmethanol: Chemical Properties, Synthesis, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold is a privileged pharmacophore embe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold is a privileged pharmacophore embedded within numerous complex natural products, particularly diterpene alkaloids, and synthetic therapeutics. Among its derivatives, 3-azabicyclo[3.3.1]nonan-7-ylmethanol serves as a critical intermediate and active moiety in modern drug discovery and materials science. This whitepaper provides an in-depth mechanistic analysis of its structural properties, details field-proven synthetic methodologies, and maps its pharmacological utility.

By understanding the causality behind its rigid chair-chair conformation and the hydrogen-bonding potential of the 7-ylmethanol substitution, researchers can better leverage this compound for targeted receptor binding and surface functionalization.

Physicochemical Profiling and CAS Identification

Accurate identification and physicochemical profiling are the first steps in integrating 3-azabicyclo[3.3.1]nonan-7-ylmethanol into any drug development pipeline. The compound exists primarily in two forms: the free base and the hydrochloride salt, the latter being preferred for aqueous solubility in biological assays.

Table 1: Physicochemical and Identification Properties

PropertySpecification / Value
Chemical Name 3-Azabicyclo[3.3.1]nonan-7-ylmethanol
Common Synonyms (3-Aza-bicyclo[3.3.1]non-7-yl)-methanol; 7α-hydroxymethyl-3-azabicyclo[3.3.1]nonane
CAS Registry Number (Free Base) 128315-96-8
CAS Registry Number (HCl Salt) 136266-32-5
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol (Free Base) / 191.70 g/mol (HCl Salt)
Predominant Conformation Chair-Chair (minimizes 1,3-diaxial interactions)
Hydrogen Bond Donors/Acceptors 2 / 2 (Hydroxyl and Secondary Amine)

Structural Significance and Causality in Drug Binding

The 3-ABN core is not merely a structural spacer; it is a conformationally restricted system that dictates spatial geometry. X-ray crystallographic and NMR studies confirm that the 3-azabicyclo[3.3.1]nonane system predominantly adopts a chair-chair conformation .

Why is this important? In flexible aliphatic chains, the entropic cost of binding to a receptor pocket is high. The rigid chair-chair geometry of 3-ABN pre-organizes the molecule, drastically lowering the entropic penalty upon receptor engagement [2]. Furthermore, the introduction of the hydroxymethyl group at the 7-position (-CH₂OH) introduces a highly directional hydrogen-bond donor/acceptor. This specific spatial arrangement allows the nitrogen lone pair and the 7-hydroxyl group to act synergistically in bidentate interactions with target proteins, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) or various neurotransmitter receptors.

Synthetic Methodologies

Historically, synthesizing the 3-ABN core required complex, multi-step sequences with poor atom economy. Modern approaches leverage tandem reactions to build the bicyclic system rapidly. The most efficient route to the 3-ABN core utilizes a one-pot tandem Mannich annulation [1], followed by homologation and reduction to yield the 7-ylmethanol derivative.

Experimental Protocol 1: One-Pot Synthesis of the 3-ABN Core

Causality: The tandem Mannich reaction bypasses the need for pre-functionalized, highly reactive intermediates, allowing the direct use of stable aromatic ketones and maximizing atom economy.

  • Reagent Preparation: In a round-bottom flask, combine the starting aromatic ketone, paraformaldehyde, and dimethylamine hydrochloride in a precise 1:2:2 molar ratio.

  • Solvent Addition: Suspend the mixture in a co-solvent system of H₂O-EtOH (1:1 v/v, 2 mL per mmol of ketone). The protic solvent stabilizes the iminium ion intermediates.

  • Initial Heating (Condensation): Stir the reaction mixture at 80 °C for 2 hours under a reflux condenser to facilitate the initial single Mannich condensation.

  • Dehydration and Cyclization: Increase the temperature to 120 °C and switch to an open system to drive off the H₂O-EtOH mixture. Maintain at 120 °C for 4 hours. The removal of water drives the equilibrium toward the final cyclized 3-azabicyclo[3.3.1]nonan-9-one core.

  • Workup: Cool the system to room temperature, dilute with distilled water (5 mL), and extract with dichloromethane (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Experimental Protocol 2: Homologation and Reduction to 7-ylmethanol

Causality: To convert the 9-one (or a transposed 7-one) to the 7-ylmethanol, a controlled reduction is required to prevent the cleavage of the sensitive bicyclic amine.

  • Activation (Wittig Homologation): React the core ketone with methoxymethylenetriphenylphosphine and a strong base (e.g., KOtBu) in anhydrous THF to form an enol ether.

  • Hydrolysis: Treat the enol ether with mild aqueous acid (e.g., 2M HCl) to yield the corresponding carboxaldehyde.

  • Reduction: Dissolve the aldehyde in anhydrous methanol and cool the flask to 0 °C to control the exothermic hydride transfer.

  • Hydride Addition: Slowly add sodium borohydride (NaBH₄) in small portions (1.5 equivalents).

  • Quenching & Isolation: Stir for 1 hour at room temperature. Quench the excess hydride with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and evaporate to yield the free base of 3-azabicyclo[3.3.1]nonan-7-ylmethanol .

  • Salt Formation (Optional): Dissolve the free base in dry diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt (CAS: 136266-32-5).

Synthesis A Aromatic Ketone + Paraformaldehyde + Dimethylamine B Tandem Mannich Annulation (One-Pot) A->B Heat, Solvent C 3-Azabicyclo[3.3.1]nonan-9-one Intermediate B->C Cyclization D Homologation & Reduction C->D Structural Modification E 3-Azabicyclo[3.3.1]nonan-7-ylmethanol (CAS: 128315-96-8) D->E Purification

Fig 1. Synthetic workflow for 3-azabicyclo[3.3.1]nonan-7-ylmethanol via tandem Mannich annulation.

Pharmacological Applications and Receptor Interactions

The 3-ABN scaffold is highly versatile. Early pharmacological screenings identified 3-ABN derivatives as potent analgesic agents [3]. Modern applications have expanded significantly:

Anticancer and Cytotoxic Agents

Recent explorations have demonstrated that diversely functionalized bicyclo[3.3.1]nonanes exhibit excellent antitumor activity. The rigid geometry allows these molecules to intercalate or bind to specific kinase domains. Halogen-substituted derivatives of the 3-ABN core have shown strong cytotoxicity against tumor cells, driven by pro-oxidant effects and specific apoptotic pathways [2].

Anti-inflammatory NAAA Inhibitors

Derivatives utilizing the 3-ABN core have been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). By inhibiting NAAA, these compounds prevent the degradation of palmitoylethanolamide (PEA), thereby prolonging its endogenous anti-inflammatory and analgesic efficacy at inflamed sites.

Material Science (Gas-Phase Sensing)

Beyond biology, the 7-ylmethanol derivative is utilized in the surface modification of Silicon Nanowires (SiNWs). By covalently grafting 3-azabicyclo[3.3.1]nonane-7-methanol derivatives onto H-terminated silicon surfaces, researchers can drastically reduce the adsorption of ambient H₂O molecules, thereby enhancing the sensitivity and signal-to-noise ratio of SiNW-based gas sensors for detecting nerve agents and industrial gases.

PharmaLogic Scaffold 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Pharmacophore Receptor1 N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Scaffold->Receptor1 Non-covalent binding Receptor2 Anticancer / Cytotoxicity Pathways Scaffold->Receptor2 Halogen-substituted derivatives Receptor3 Surface Functionalization (SiNW Gas Sensors) Scaffold->Receptor3 Covalent grafting Effect1 Anti-inflammatory & Analgesic Efficacy Receptor1->Effect1 Effect2 Apoptosis in Tumor Cells Receptor2->Effect2 Effect3 Reduced H2O Adsorption Enhanced Sensitivity Receptor3->Effect3

Fig 2. Pharmacological and material science applications of the 3-ABN pharmacophore.

Experimental Validation and Quality Control

To ensure the integrity of the synthesized 3-azabicyclo[3.3.1]nonan-7-ylmethanol, rigorous quality control must be implemented:

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the chair-chair conformation. The axial and equatorial protons of the bicyclic ring exhibit distinct coupling constants (J-values) that validate the stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the exact mass of the free base (m/z 155.24) and detect any unreacted aldehyde intermediates.

  • Melting Point Analysis: The hydrochloride salt should exhibit a sharp, distinct melting point, serving as a rapid purity check before biological assays.

References

  • Yi, X., Tang, H., Chen, J., Xu, X., & Ma, Y. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5, 3003-3007. [Link]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480.[Link]

  • Oki, E., Oida, S., Oashi, Y., Takagi, H., & Iwai, I. (1970). 3-azabicyclo(3.3.1)nonane derivatives as potential analgesics. Chemical and Pharmaceutical Bulletin (Tokyo), 18(10), 2050-2057.[Link]

Foundational

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol

This guide provides a comprehensive technical overview of 3-azabicyclo[3.3.1]nonan-7-ylmethanol, a significant heterocyclic scaffold in contemporary drug discovery and development. We will delve into its intricate chemic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-azabicyclo[3.3.1]nonan-7-ylmethanol, a significant heterocyclic scaffold in contemporary drug discovery and development. We will delve into its intricate chemical structure, explore the nuances of its stereochemistry, and present robust synthetic protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this bicyclic system.

Introduction: The Significance of the 3-Azabicyclo[3.3.1]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane framework is a conformationally restricted bicyclic system that has garnered considerable attention in medicinal chemistry. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of selective ligands for various biological targets. This structural rigidity minimizes the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.

Derivatives of this scaffold are integral components of a range of biologically active molecules, including potent serotonin (5-HT) receptor modulators.[1] The strategic placement of substituents on the bicyclic core allows for the fine-tuning of pharmacological activity, making it a versatile building block in the development of novel therapeutics.

Unraveling the Chemical Structure and Stereochemistry

The chemical structure of 3-azabicyclo[3.3.1]nonan-7-ylmethanol consists of a nine-membered bicyclic ring system containing a nitrogen atom at the 3-position and a hydroxymethyl group at the 7-position. The numbering of the bicyclic system is crucial for understanding the placement of these functional groups.

Figure 1: Chemical structure of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol.
Conformational Analysis: The Predominance of the Chair-Chair Conformation

The 3-azabicyclo[3.3.1]nonane skeleton predominantly adopts a twin-chair conformation, where both six-membered rings exist in a chair form. This conformation is generally the most stable, although chair-boat conformations can be populated, particularly when bulky substituents are present.

The orientation of the hydroxymethyl group at the C7 position is a critical stereochemical feature. It can exist in either an endo or exo configuration. In the endo configuration, the hydroxymethyl group is oriented towards the bicyclic ring system, while in the exo configuration, it points away from the ring. The preferred orientation can influence the molecule's overall shape and its interaction with biological targets.

Figure 2: Representation of endo and exo isomers of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol.

The stereochemical outcome of the synthesis is highly dependent on the reaction conditions and the nature of the reagents used.

Synthetic Methodologies: A Pathway to the Core Scaffold

The synthesis of 3-azabicyclo[3.3.1]nonan-7-ylmethanol is not extensively detailed in publicly available literature. However, a robust and logical synthetic strategy can be devised based on established methods for the preparation of related 3-azabicyclo[3.3.1]nonane derivatives. A common and effective approach involves a two-step sequence: the construction of the bicyclic ketone or carboxylate intermediate, followed by reduction to the desired alcohol.[2]

Proposed Synthetic Route

A plausible and efficient synthesis commences with the formation of a 3-azabicyclo[3.3.1]nonane-7-carboxylate intermediate. This can be achieved through a Michael addition reaction.[1] The subsequent reduction of the ester functionality with a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would then yield the target 3-azabicyclo[3.3.1]nonan-7-ylmethanol.[3][4]

Synthetic_Pathway Start Piperidine Derivative + α,β-Unsaturated Ester Intermediate Methyl 3-Azabicyclo[3.3.1]nonane-7-carboxylate Start->Intermediate Michael Addition Product 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Intermediate->Product LiAlH4 Reduction

Figure 3: Proposed synthetic pathway for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol.
Detailed Experimental Protocol (Proposed)

The following protocol is a proposed methodology based on established chemical principles for the synthesis of the target molecule.

Step 1: Synthesis of Methyl 3-Azabicyclo[3.3.1]nonane-7-carboxylate (Intermediate)

This step would likely involve a Michael addition reaction between a suitable N-substituted 4-piperidone derivative and an acrylic acid ester. The specifics of the starting materials and reaction conditions would dictate the stereochemical outcome.

Step 2: Reduction to 3-Azabicyclo[3.3.1]nonan-7-ylmethanol

  • Materials:

    • Methyl 3-azabicyclo[3.3.1]nonane-7-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Distilled water

    • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF is prepared.

    • The suspension is cooled to 0 °C in an ice bath.

    • A solution of methyl 3-azabicyclo[3.3.1]nonane-7-carboxylate in the same anhydrous solvent is added dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

    • Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding distilled water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to facilitate the workup.

    • The resulting granular precipitate is filtered off and washed with the ether solvent.

    • The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-azabicyclo[3.3.1]nonan-7-ylmethanol.

    • Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Figure 4: Experimental workflow for the reduction of the carboxylate intermediate.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Range
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in polar organic solvents (e.g., methanol, ethanol, DMSO)
Melting PointExpected to be a crystalline solid with a defined melting point
pKaThe tertiary amine is basic and will have a pKa in the range of 9-11
Spectroscopic Characterization

The definitive confirmation of the structure and stereochemistry of 3-azabicyclo[3.3.1]nonan-7-ylmethanol relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the bicyclic ring, particularly those adjacent to the nitrogen and the hydroxymethyl group, are diagnostic. The stereochemistry (endo vs. exo) can often be determined by analyzing the coupling constants and through Nuclear Overhauser Effect (NOE) experiments.

    • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. The chemical shifts of the carbons in the bicyclic framework and the hydroxymethyl group will be characteristic.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3300-3500 cm⁻¹) and the C-N stretching of the tertiary amine.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Applications in Drug Discovery and Development

The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets. Its rigid nature allows for the precise positioning of pharmacophoric elements, leading to high-affinity and selective interactions with receptors and enzymes.

A prominent application of this scaffold is in the design of 5-HT₃ receptor antagonists .[5] The 5-HT₃ receptor is a ligand-gated ion channel involved in emesis (nausea and vomiting), anxiety, and other neurological processes. Antagonists of this receptor are clinically used as antiemetics, particularly for chemotherapy-induced nausea and vomiting.

While specific examples detailing the direct use of 3-azabicyclo[3.3.1]nonan-7-ylmethanol as a key intermediate are not widespread in the literature, its structural motifs are present in known 5-HT₃ receptor antagonists. The hydroxymethyl group provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric groups to modulate activity and selectivity.

Conclusion

3-Azabicyclo[3.3.1]nonan-7-ylmethanol represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its rigid bicyclic structure and defined stereochemistry provide a solid foundation for the design of potent and selective ligands. The synthetic route, while requiring careful control of stereochemistry, is based on well-established and reliable chemical transformations. As the demand for novel therapeutics targeting the CNS and other systems continues to grow, the strategic application of scaffolds like 3-azabicyclo[3.3.1]nonan-7-ylmethanol will undoubtedly play a crucial role in the future of drug discovery.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Vafina, G. F., Yakhina, E. Z., Khakimova, T. V., Spirikhin, L. V., Galin, F. Z., & Yunusov, M. S. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-56.
  • Kato, M., Ito, K., Nishino, S., Yamakuni, H., & Takasugi, H. (1995). New 5-HT3 (serotonin-3) receptor antagonists. IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives. Chemical & Pharmaceutical Bulletin, 43(8), 1351–1357.
  • Nishiyama, T., Nagai, H., Takaishi, K., & Kikumoto, R. (1994). 5-HT3 receptor antagonists. 1. New quinoline derivatives. Journal of Medicinal Chemistry, 37(15), 2367–2373.
  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]

  • Cappelli, A., Donati, A., Anzini, M., Vomero, S., De Benedetti, P. G., Menziani, M. C., & Langer, T. (1996). Novel 5-HT3 antagonists: indol-3-ylspiro(azabicycloalkane-3,5'(4'H)oxazoles). Journal of Medicinal Chemistry, 39(20), 3972–3983.
  • Brown, W. G. (2011). Reductions by Lithium Aluminum Hydride. In Organic Reactions (pp. 469-510). John Wiley & Sons, Inc.
  • Chemistry LibreTexts. (2015, July 18). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]

  • Barkov, A. Y., Chulakov, E. N., & Zefirova, O. N. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(24), 7586.
  • El-Kashef, H., Kakkassery, J., Appelt, C., F-J-Hock, F., & F-G-H-W-H-W-H-W-H. (2015). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 23(17), 5785–5804.
  • Abilov, Z. A., Nurkenov, O. A., Kulakov, I. V., Seidakhmetova, R. B., & Fazylov, S. D. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Chemistry of Heterocyclic Compounds, 50(5), 724–728.
  • Cheng, J., Lu, S., Zhou, D., & Zhu, W. (2010). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of Medicinal Chemistry, 53(10), 4043–4052.
  • Barkov, A. Y., Chulakov, E. N., & Zefirova, O. N. (2021, December 18). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org.
  • PubChem. 3-Oxabicyclo[3.3.1]nonane. Retrieved from [Link]

  • Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273.

Sources

Exploratory

3-Azabicyclo[3.3.1]nonan-7-ylmethanol IUPAC name and synonyms

An In-Depth Technical Guide to (3-Azabicyclo[3.3.1]nonan-7-yl)methanol: Nomenclature, Synthesis, and Therapeutic Potential This technical guide provides a comprehensive overview of (3-Azabicyclo[3.3.1]nonan-7-yl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-Azabicyclo[3.3.1]nonan-7-yl)methanol: Nomenclature, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of (3-Azabicyclo[3.3.1]nonan-7-yl)methanol, a heterocyclic compound featuring the conformationally rigid 3-azabicyclo[3.3.1]nonane scaffold. This structural motif is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in biologically active molecules and its utility as a template for novel therapeutic agents. This document will delve into the nomenclature, proposed synthesis, and potential applications of this compound, grounded in the established chemistry of the broader azabicyclic nonane class.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is (3-Azabicyclo[3.3.1]nonan-7-yl)methanol . This name is derived from the parent bicyclic alkane, bicyclo[3.3.1]nonane, with the "aza" prefix indicating the replacement of a carbon atom with a nitrogen atom at the 3-position. The "-yl" suffix denotes a point of attachment, and the "methanol" group (—CH₂OH) is located at the 7-position of the bicyclic system.

While specific synonyms for (3-Azabicyclo[3.3.1]nonan-7-yl)methanol are not widely documented, the core structure, 3-azabicyclo[3.3.1]nonane, is a well-known chemical entity.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC Name (3-Azabicyclo[3.3.1]nonan-7-yl)methanol
Parent Scaffold 3-Azabicyclo[3.3.1]nonane
CAS Number (Parent) 280-70-6[1]
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol

The 3-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-azabicyclo[3.3.1]nonane framework is considered a "privileged scaffold" in drug discovery. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to high-affinity and selective interactions with biological targets.[2] This is in contrast to more flexible aliphatic or cyclic structures, where the energetic cost of adopting a specific binding conformation can reduce affinity.

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[3] Furthermore, the related 3,7-diazabicyclo[3.3.1]nonane system is found in natural products that interact with nicotinic acetylcholine receptors (nAChRs), highlighting the importance of this bicyclic framework in neuropharmacology.[4]

Synthesis of the 3-Azabicyclo[3.3.1]nonane Core

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (such as formaldehyde), and a carbon acid (such as a ketone with α-hydrogens). In the context of 3-azabicyclo[3.3.1]nonane synthesis, a piperidone derivative is often used as the ketone component.

General Experimental Protocol for Mannich-Based Synthesis

The following is a generalized, step-by-step methodology for the synthesis of a 3-azabicyclo[3.3.1]nonan-9-one precursor, which can then be further modified to obtain various derivatives.

  • Reaction Setup: A solution of a primary amine (e.g., benzylamine) and paraformaldehyde is prepared in a suitable solvent, such as methanol or ethanol.

  • Addition of Piperidone: A 4-piperidone derivative is added to the reaction mixture.

  • Cyclization: The mixture is stirred, often with heating, to facilitate the intramolecular Mannich reaction, leading to the formation of the bicyclic ketone.

  • Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Primary_Amine Primary Amine Mixing Mixing in Solvent (e.g., Methanol) Primary_Amine->Mixing Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mixing 4-Piperidone 4-Piperidone Derivative 4-Piperidone->Mixing Heating Heating and Stirring Mixing->Heating Mannich Reaction Bicyclic_Ketone 3-Azabicyclo[3.3.1]nonan-9-one Precursor Heating->Bicyclic_Ketone Cyclization

Caption: Generalized workflow for the synthesis of a 3-azabicyclo[3.3.1]nonan-9-one precursor via the Mannich reaction.

Proposed Synthetic Route to (3-Azabicyclo[3.3.1]nonan-7-yl)methanol

Based on established synthetic transformations, a plausible route to (3-Azabicyclo[3.3.1]nonan-7-yl)methanol would involve the initial synthesis of a 3-azabicyclo[3.3.1]nonane with a suitable functional group at the 7-position, which can then be converted to the desired primary alcohol. A logical precursor would be a carboxylic acid or ester at the 7-position.

Step 1: Synthesis of a 7-Substituted Precursor

The synthesis of a 7-substituted 3-azabicyclo[3.3.1]nonane could be achieved through a multi-step process, potentially involving a Michael addition to a piperidine derivative, as described in the synthesis of related structures.[8]

Step 2: Reduction to the Primary Alcohol

Once a precursor such as methyl 3-azabicyclo[3.3.1]nonane-7-carboxylate is obtained, the final step would be the reduction of the ester to the primary alcohol. This is a standard and high-yielding transformation in organic synthesis.

Table 2: Proposed Reduction Conditions

ReagentSolventTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Tetrahydrofuran (THF) or Diethyl Ether0 °C to room temperature
Sodium Borohydride (NaBH₄) with a co-reagentMethanol or EthanolRoom temperature
Detailed Experimental Protocol for Reduction (Proposed)
  • Reaction Setup: A solution of the 7-carboxy-functionalized 3-azabicyclo[3.3.1]nonane precursor is prepared in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: The reducing agent (e.g., LiAlH₄) is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction is carefully quenched with water and a basic solution. The product is then extracted into an organic solvent, dried, and purified by column chromatography to yield (3-Azabicyclo[3.3.1]nonan-7-yl)methanol.

Proposed_Synthesis Precursor 3-Azabicyclo[3.3.1]nonane-7-carboxylate Reduction Reduction (e.g., LiAlH₄ in THF) Precursor->Reduction Chemical Transformation Product (3-Azabicyclo[3.3.1]nonan-7-yl)methanol Reduction->Product Isolation & Purification

Caption: Proposed final step in the synthesis of (3-Azabicyclo[3.3.1]nonan-7-yl)methanol.

Potential Applications in Drug Discovery and Development

While specific biological activities for (3-Azabicyclo[3.3.1]nonan-7-yl)methanol have not been reported, its structural features suggest several potential applications in medicinal chemistry. The primary alcohol provides a handle for further functionalization, allowing for the synthesis of a library of derivatives to be screened for biological activity.

The rigid 3-azabicyclo[3.3.1]nonane core can serve as a scaffold to orient pharmacophoric groups in a defined spatial arrangement, which is crucial for optimizing interactions with protein binding sites.[9] Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: The development of novel anticancer agents.[3]

  • Infectious Diseases: The design of new antimicrobial and antimalarial drugs.[3][10]

  • Central Nervous System (CNS) Disorders: The synthesis of ligands for receptors such as nAChRs and serotonin receptors.[4][9]

Conclusion

(3-Azabicyclo[3.3.1]nonan-7-yl)methanol is a structurally intriguing molecule that, while not extensively studied itself, belongs to a class of compounds with significant therapeutic potential. The synthesis of its core 3-azabicyclo[3.3.1]nonane framework is well-understood, primarily through the versatile Mannich reaction. By leveraging established synthetic methodologies, it is proposed that (3-Azabicyclo[3.3.1]nonan-7-yl)methanol can be accessed and utilized as a valuable building block in the design and development of novel drug candidates across multiple therapeutic areas. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

  • Vafina, R. M., Yakhina, E. Z., Khakimova, T. V., Spirikhin, L. V., Galin, F. Z., & Yunusov, M. S. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 62-68.
  • Li, Y., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(1), 55-59. [Link]

  • Kulakov, I. V., et al. (2016). Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Martin, S. F., et al. (1998). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.
  • Holl, K., et al. (2018). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 157, 1039-1053. [Link]

  • Das, B., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(9), 1649-1681. [Link]

  • PubChem. (2025). 3-Azabicyclo[3.3.1]nonane. National Center for Biotechnology Information. [Link]

Sources

Foundational

3-Azabicyclo[3.3.1]nonan-7-ylmethanol physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 3-Azabicyclo[3.3.1]nonan-7-ol Introduction The 3-azabicyclo[3.3.1]nonane scaffold is a pivotal heterocyclic motif in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 3-Azabicyclo[3.3.1]nonan-7-ol

Introduction

The 3-azabicyclo[3.3.1]nonane scaffold is a pivotal heterocyclic motif in medicinal chemistry, prized for its conformationally rigid, three-dimensional structure. This bicyclic framework serves as an attractive template for the design of novel therapeutic agents, offering a defined spatial arrangement of functional groups.[1][2] This guide provides a comprehensive technical overview of a key derivative, 3-Azabicyclo[3.3.1]nonan-7-ol. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information on the parent scaffold, its hydrochloride salt, and analogous compounds to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, established synthetic routes, and its potential as a versatile intermediate for further chemical exploration.

Physicochemical Properties

Directly measured experimental data for 3-Azabicyclo[3.3.1]nonan-7-ol are limited in publicly accessible literature. However, by examining the properties of its parent scaffold, 3-Azabicyclo[3.3.1]nonane, and the commercially available hydrochloride salt of the target molecule, we can establish a reliable profile. The presence of both a secondary amine and a secondary alcohol group suggests that the free base is a polar, hygroscopic solid with good solubility in polar protic solvents.

Property3-Azabicyclo[3.3.1]nonane (Parent Scaffold)3-Azabicyclo[3.3.1]nonan-7-ol3-Azabicyclo[3.3.1]nonan-7-ol Hydrochloride
CAS Number 280-70-6[3]1314960-39-8[4]1951440-87-1[1][5]
Molecular Formula C₈H₁₅N[3]C₈H₁₅NO[4]C₈H₁₆ClNO[1]
Molecular Weight 125.21 g/mol [3]141.21 g/mol [4]177.67 g/mol [1]
Monoisotopic Mass 125.120449483 Da[3]141.115364105 Da177.092042 Da
Topological Polar Surface Area 12 Ų[3]32.3 Ų32.3 Ų
XLogP3 1.5[3]0.81.2
SMILES C1CC2CC(C1)CNC2[3]OC1CC2CNCC(C2)C1[4]Cl.OC1CC2CNCC(C2)C1

Note: Some properties for 3-Azabicyclo[3.3.1]nonan-7-ol and its hydrochloride are calculated values based on its structure.

Synthetic Pathways

The most direct and widely accepted method for synthesizing 3-Azabicyclo[3.3.1]nonan-7-ol is through the reduction of its corresponding ketone, 3-Azabicyclo[3.3.1]nonan-7-one.[1] This ketone precursor is typically constructed via a Mannich reaction, a powerful tool for forming the bicyclic core.[2][6]

Two-Step Synthesis Overview

The synthesis is a robust two-step process.[2] It begins with the one-pot Mannich condensation of a cyclohexanone derivative, an aldehyde, and an amine source to build the 3-azabicyclo[3.3.1]nonane core. This is followed by the reduction of the ketone to yield the target alcohol.[2]

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Ketone Reduction A Cyclohexanone D 3-Azabicyclo[3.3.1]nonan-9-one derivative A->D One-pot condensation B Aldehyde (e.g., Benzaldehyde) B->D One-pot condensation C Amine Source (e.g., Ammonium Acetate) C->D One-pot condensation F 3-Azabicyclo[3.3.1]nonan-7-ol D->F Reduction in Methanol E Sodium Borohydride (NaBH₄)

Caption: Two-step synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol.

Experimental Protocol: Reduction of 3-Azabicyclo[3.3.1]nonan-7-one

This protocol is based on established procedures for the reduction of similar azabicyclic ketones.[1] The choice of sodium borohydride is critical; it is a mild reducing agent that is selective for ketones and aldehydes, leaving other functional groups intact. Performing the reaction at 0°C helps to control the reaction rate and improve the stereoselectivity of the alcohol product.

Reagents and Materials:

  • 3-Azabicyclo[3.3.1]nonan-7-one

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3-Azabicyclo[3.3.1]nonan-7-one in anhydrous methanol.[1]

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to moderate the exothermic reaction and enhance stereoselectivity.

  • Reduction: Slowly add sodium borohydride (NaBH₄) to the solution in small portions. The slow addition prevents a runaway reaction.

  • Monitoring: Monitor the progress of the reaction using TLC until the starting ketone spot is no longer visible.

  • Quenching: Once complete, slowly add deionized water to the flask to quench any excess sodium borohydride. This should be done carefully as hydrogen gas is evolved.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Azabicyclo[3.3.1]nonan-7-ol.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.[1]

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be complex due to the bicyclic nature of the molecule. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (C7-H), and distinct signals for the axial and equatorial protons of the piperidine rings. The protons adjacent to the nitrogen (at C2 and C4) would appear as multiplets.

  • ¹³C NMR: The spectrum should show eight distinct carbon signals. The carbon attached to the hydroxyl group (C7) would resonate in the range of 60-70 ppm. The carbons adjacent to the nitrogen (C2, C4) would appear around 50-60 ppm.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol. A peak in the 3300-3500 cm⁻¹ range would correspond to the N-H stretch of the secondary amine. C-H stretching vibrations would be observed just below 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of the compound.

Reactivity and Applications in Drug Discovery

The 3-Azabicyclo[3.3.1]nonan-7-ol molecule is a bifunctional scaffold, containing both a secondary amine and a secondary alcohol. These functional groups serve as handles for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds for drug discovery.

The rigid 3-azabicyclo[3.3.1]nonane framework is considered a "privileged structure" in medicinal chemistry. Derivatives have demonstrated a wide array of biological activities, including potential as antimicrobial and anticancer agents.[1][8] The defined three-dimensional orientation of substituents allows for precise interaction with biological targets. While the specific biological activity of 3-Azabicyclo[3.3.1]nonan-7-ol is not well-documented, its structural motif is found in compounds targeting nicotinic acetylcholine receptors and other central nervous system targets.[9] Its value lies primarily in its role as a key building block for more complex and biologically active molecules.[2]

Conclusion

3-Azabicyclo[3.3.1]nonan-7-ol is a valuable chemical entity, embodying the structurally rich and synthetically accessible nature of the azabicyclic scaffold. While detailed characterization data in the public domain is sparse, its physicochemical properties can be reliably inferred from related compounds. The established synthetic route, involving the reduction of the corresponding ketone, provides a dependable method for its preparation. For researchers in drug discovery, 3-Azabicyclo[3.3.1]nonan-7-ol represents a versatile starting point for the development of novel therapeutics, leveraging its rigid conformation and dual-handle reactivity to explore new chemical space.

References

  • Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 50-58. [Link]

  • Issabekova, A., et al. (2018). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • PubChem. 3-Azabicyclo[3.3.1]nonane. National Center for Biotechnology Information. [Link]

  • MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • ResearchGate. Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. [Link]

  • PubChem. 3-Oxa-7-azabicyclo(3.3.1)nonane. National Center for Biotechnology Information. [Link]

  • SpectraBase. 3-Oxa-7-azabicyclo[3.3.1]nonane. [Link]

  • National Center for Biotechnology Information. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. [Link]

Sources

Exploratory

3-Azabicyclo[3.3.1]nonan-7-ylmethanol conformational analysis

Conformational Analysis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol: Transannular Dynamics and Stereochemical Elucidation Executive Summary The 3-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol: Transannular Dynamics and Stereochemical Elucidation

Executive Summary

The 3-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids, muscarinic agents, and antiarrhythmic drugs[1][2]. The pharmacological efficacy of these molecules is intrinsically tied to their three-dimensional topology. Unlike rigid adamantane systems, the bicyclo[3.3.1]nonane core is conformationally highly dynamic. The introduction of a substituent at the 7-position—specifically a hydroxymethyl group (-CH₂OH) in 3-azabicyclo[3.3.1]nonan-7-ylmethanol—creates a complex stereochemical landscape governed by transannular steric repulsion and potential intramolecular hydrogen bonding. This technical guide provides a rigorous framework for elucidating the conformational behavior of this specific derivative using advanced spectroscopic and computational methodologies.

Structural Dynamics of the 3-Azabicyclo[3.3.1]nonane Scaffold

The parent bicyclo[3.3.1]nonane system exists in a dynamic equilibrium among three primary conformations: the C2v-symmetric twin-chair (Chair-Chair, CC), the Cs-symmetric boat-chair (BC) or chair-boat (CB), and the highly strained twisted twin-boat (BB)[3].

In the unsubstituted 3-azabicyclo[3.3.1]nonane, the system predominantly adopts the Chair-Chair (CC) conformation. The substitution of a carbon atom with a nitrogen at position 3 slightly flattens the ring due to the altered bond angles and the presence of the nitrogen lone pair. However, the conformational equilibrium is highly sensitive to substituents at the 3- and 7-positions due to the spatial proximity of these two nodes across the bicyclic cavity.

The 3,7-Transannular Interaction

In an ideal CC conformation, the distance between the endo-protons at C3 and C7 is approximately 2.5 Å, which is significantly less than the sum of the van der Waals radii for two methylene groups (~4.0 Å). This results in a severe steric penalty known as the 3,7-diaxial interaction. While the nitrogen lone pair at position 3 reduces this steric bulk compared to a carbocycle, any bulky N-substituent or endo-oriented 7-substituent will reintroduce massive transannular strain, often referred to in heavy-atom analogs as the "Hockey Sticks" effect[3].

The Stereochemical Impact of the 7-ylmethanol Substituent

The orientation of the 7-ylmethanol group dictates the global energy minimum of the molecule:

  • Exo-7-ylmethanol (Equatorial): When the -CH₂OH group occupies the exo face, it points away from the bicyclic cavity. The molecule experiences minimal transannular strain, and the Chair-Chair (CC) conformation remains the thermodynamic minimum.

  • Endo-7-ylmethanol (Axial): An endo-oriented -CH₂OH group projects directly toward the N3 atom. This proximity induces a severe steric clash. To relieve this transannular strain, the carbocyclic ring bearing the substituent undergoes a conformational flip, forcing the molecule into a Chair-Boat (CB) conformation[4][5].

  • Intramolecular Hydrogen Bonding: The hydroxyl moiety of the 7-ylmethanol group introduces a secondary stabilizing force. If the molecule adopts a specific Boat-Chair geometry, the -OH group can be brought into optimal proximity to donate a hydrogen bond to the N3 lone pair, potentially stabilizing an otherwise high-energy conformer[3].

ConformationalLogic Start 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Exo Exo-7-Isomer (Equatorial -CH2OH) Start->Exo Endo Endo-7-Isomer (Axial -CH2OH) Start->Endo CC Chair-Chair (CC) Conformation Preferred Exo->CC Minimal Strain Clash Severe 3,7-Transannular Steric Clash Endo->Clash N3...C7 Proximity CB Chair-Boat (CB) Conformation Preferred Clash->CB Ring Flip to Relieve Strain

Caption: Thermodynamic pathways determining the preferred conformation based on the 7-ylmethanol stereocenter.

Analytical Methodologies for Conformational Elucidation

To definitively assign the conformation of 3-azabicyclo[3.3.1]nonan-7-ylmethanol, empirical spectroscopic data must be cross-validated with theoretical models.

NMR Spectroscopic Signatures
  • Steric Compression Effect (1H NMR): Protons subjected to severe steric compression (e.g., an axial proton forced against an electron cloud) experience a decrease in electron density, resulting in a pronounced downfield chemical shift[6]. If the molecule is forced into a flattened CC conformation, the endo-C7 proton will resonate anomalously downfield.

  • Spatial Correlation (NOESY/ROESY): 2D NOESY is the definitive tool for distinguishing CC from CB conformers. In a CC conformer, strong NOE cross-peaks are observed between the equatorial protons (e.g., 2-He and 8-He)[6]. In a CB conformer, the eclipsed protons of the boat ring exhibit distinct, altered coupling patterns and NOE correlations.

  • Variable-Temperature (VT) NMR: If the energy barrier ( ΔG‡ ) for the CC CB interconversion is low, room-temperature NMR will yield time-averaged isochronous signals. Cooling the sample (e.g., to 213 K) slows the exchange rate, leading to peak broadening and eventual decoalescence into distinct signals for each conformer.

Quantitative Data Summary

Table 1: Conformational Energy Penalties and Preferences

Conformer 7-Substituent Orientation Primary Steric Interaction Thermodynamic Preference
Chair-Chair (CC) Exo (Equatorial) Minimal Global Minimum
Chair-Chair (CC) Endo (Axial) Severe 3,7-Diaxial Clash Highly Disfavored

| Chair-Boat (CB) | Endo (Axial) | Eclipsing Boat Interactions | Local/Global Minimum |

Table 2: Diagnostic NMR Parameters for Conformational Assignment

Parameter Chair-Chair (CC) Signature Chair-Boat (CB) Signature Causality
C7-endo Proton Shift Anomalous Downfield (>2.0 ppm) Normal Aliphatic Range Steric compression deshielding[6]

| NOESY Correlations | 2-He 8-He, 4-He 6-He | 2-Ha 4-Ha (altered) | Spatial proximity of equatorial protons[6] | | VT-NMR (213 K) | Isochronous (if rigid) | Decoalescence (if fluxional) | Freezing of N-inversion/ring flip |

Experimental Protocol: Step-by-Step Conformational Analysis Workflow

This protocol establishes a self-validating system, ensuring that empirical observations are grounded in thermodynamic reality.

Step 1: Matrix Preparation and Solvent Selection

  • Causality: Solvent polarity dictates hydrogen bonding. A non-polar solvent (CDCl₃) preserves intramolecular H-bonds, while a polar, H-bond accepting solvent (DMSO-d₆) disrupts them.

  • Action: Prepare two separate NMR samples dissolving 15-20 mg of high-purity 3-azabicyclo[3.3.1]nonan-7-ylmethanol in 0.6 mL of CDCl₃ and 0.6 mL of DMSO-d₆.

Step 2: High-Resolution 1D NMR Acquisition

  • Causality: High field strength is required to resolve complex multiplet overlapping in the aliphatic region.

  • Action: Acquire ¹H and ¹³C NMR spectra at 298 K using a 500 MHz spectrometer. Analyze the chemical shift of the C7 proton to check for the steric compression effect[6].

Step 3: 2D NOESY/ROESY Spatial Mapping

  • Causality: NOE buildup rates depend on the internuclear distance ( r−6 ). Mixing time ( τm​ ) must be optimized to prevent spin diffusion.

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Map the cross-peaks between the 7-ylmethanol methylene protons and the 2,4-equatorial protons of the piperidine ring to definitively assign the ring geometry[6].

Step 4: Variable-Temperature (VT) NMR Kinetics

  • Causality: Conformational fluxionality masks true structural states at room temperature.

  • Action: Incrementally cool the CDCl₃ sample from 298 K down to 213 K. Monitor the C3 and C7 adjacent proton signals. If line broadening and decoalescence occur, use the Eyring equation at the coalescence temperature ( Tc​ ) to calculate the activation energy ( ΔG‡ ) of the ring flip.

Step 5: DFT Computational Validation

  • Causality: Empirical data must be validated against theoretical energy minima to rule out kinetic trapping.

  • Action: Perform Density Functional Theory (DFT) geometry optimizations at the B3LYP/6-311+G(d,p) level for both the CC and CB conformers. Calculate the theoretical NMR shielding tensors using the GIAO method and correlate them with the empirical chemical shifts.

Protocol Prep 1. Sample Prep (CDCl3 & DMSO-d6) NMR1D 2. High-Resolution 1D 1H/13C NMR Prep->NMR1D NOESY 3. 2D NOESY/ROESY (Spatial Mapping) NMR1D->NOESY VTNMR 4. VT-NMR (Thermodynamic Kinetics) NMR1D->VTNMR Result Conformational Assignment NOESY->Result Interatomic Distances VTNMR->Result Activation Energy DFT 5. DFT Modeling (B3LYP/6-311+G**) DFT->Result Global Minima

Caption: Self-validating experimental workflow for conformational elucidation of azabicyclic systems.

References

  • Conformational study of N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes and N3. niscpr.res.in.

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. rsc.org. 3

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. nih.gov. 6

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. semanticscholar.org. 1

  • Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction. researchgate.net.4

  • 2-Oxaadamantane-1-N,N,N-trimethylmethanaminium Iodide: Synthesis and Potential for Muscarinic Activity. scispace.com. 5

  • SELECTED DERIVATIVES OF 3,7-DIHETERABICYCLO[3.3.1]NONANES WHICH POSSESS MULTI-CLASS ANTIARRHYTHMIC ACTIVITY. core.ac.uk. 2

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: One-Pot Synthesis of 3-Azabicyclo[3.3.1]nonane Scaffolds via Tandem Mannich Annulation

Introduction & Strategic Rationale The 3-azabicyclo[3.3.1]nonane (3-ABN) framework is a privileged, conformationally rigid bicyclic scaffold prevalent in complex natural products (e.g., diterpene alkaloids like methyllyc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3-azabicyclo[3.3.1]nonane (3-ABN) framework is a privileged, conformationally rigid bicyclic scaffold prevalent in complex natural products (e.g., diterpene alkaloids like methyllycaconitine) and synthetic therapeutics exhibiting analgesic and antitubercular activities 1. Beyond medicinal chemistry, the defined spatial orientation of substituents on this skeleton allows for excellent stereochemical control, making it a cornerstone in the design of chiral organocatalysts 2.

Traditional step-wise syntheses of 3-ABNs are hampered by the need for intermediate isolation, competing side reactions, and low overall yields. This application note details a highly efficient, one-pot multicomponent tandem Mannich reaction. By leveraging the simultaneous generation of reactive intermediates, this protocol constructs the complex bicyclic core in a single operational step, maximizing atom economy and minimizing purification bottlenecks 3.

Mechanistic Pathway

The success of this one-pot synthesis relies on a precisely orchestrated cascade of non-covalent and covalent interactions. In a pseudo-ternary system containing a cyclic ketone (e.g., cyclohexanone), an aromatic aldehyde (e.g., benzaldehyde), and an amine source (ammonium acetate), two parallel pre-equilibrium events occur:

  • Electrophile Generation: The amine and aldehyde condense to form a highly reactive iminium ion.

  • Nucleophile Generation: The ketone undergoes enolization, a process buffered and facilitated by the acetate counterion.

A double Mannich condensation ensues. The first intermolecular C-C bond formation yields a β-amino ketone intermediate. Because the amine retains a nucleophilic lone pair and excess aldehyde is present, a second iminium species forms, triggering a rapid intramolecular Mannich-type cyclization to forge the bridged bicyclic system 1.

Mechanism A Cyclohexanone (Nucleophile Source) D Enol / Enamine Formation A->D B Benzaldehyde (Electrophile Source) E Iminium Ion Formation B->E C Ammonium Acetate (Amine Source) C->D C->E F Intermolecular Mannich Addition (β-amino ketone intermediate) D->F E->F G Intramolecular Mannich Annulation (Ring Closure) F->G H 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one (Target Scaffold) G->H

Mechanistic pathway of the one-pot tandem Mannich annulation to form the 3-ABN scaffold.

Reaction Optimization & Quantitative Data

To prevent the accumulation of mono-Mannich adducts or competing aldol condensation byproducts, strict adherence to stoichiometric ratios and solvent selection is required. The table below summarizes the causality behind the optimized parameters 4.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale & Causality
Molar Ratio (Ketone:Aldehyde:Amine)1:1:11:2:1.5 2 equivalents of aldehyde are strictly required for the double Mannich annulation. The 0.5 eq excess of amine buffers the system and drives the iminium equilibrium forward.
Solvent System MethanolEthanol / Ether The highly symmetrical 3-ABN product has lower solubility in an EtOH/Ether matrix. This drives precipitation, shifting the reaction equilibrium forward and protecting the product from over-alkylation.
Temperature Reflux (80°C)Room Temperature Lower temperatures minimize the activation energy of competing non-selective background reactions (e.g., direct aldol condensations), enhancing overall diastereoselectivity.
Amine Source Aqueous AmmoniaAmmonium Acetate The acetate ion acts as a mild base, facilitating the enolization of cyclohexanone without the harsh pH spikes that trigger rapid polymerization of the aldehyde.
Typical Yield 30 - 45%75 - 85% Synergistic optimization of stoichiometry and solubility-driven equilibrium shifting.

Experimental Protocol: One-Pot Multicomponent Condensation

The following self-validating protocol describes the synthesis of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one. The protocol is designed so that successful product formation is visually indicated by precipitation, eliminating the need for complex mid-reaction workups.

Workflow Step1 Step 1: Assembly Ketone + Aldehyde + NH4OAc in EtOH Step2 Step 2: Condensation Stir at RT Monitor via TLC Step1->Step2 Step3 Step 3: Precipitation Add Ether Stir Overnight Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration Wash with EtOH/Ether Step3->Step4 Step5 Step 5: Validation NMR & Melting Point Analysis Step4->Step5

Step-by-step experimental workflow for the one-pot synthesis of 3-ABN scaffolds.

Step-by-Step Methodology:
  • Reagent Assembly: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (9.81 g, 0.1 mol, 1.0 eq) and benzaldehyde (21.22 g, 0.2 mol, 2.0 eq).

    • Causality Check: Ensure benzaldehyde is freshly distilled. Oxidized benzaldehyde (benzoic acid) will protonate the amine prematurely, halting the reaction.

  • Solvent & Amine Addition: Dissolve the mixture in 30 mL of absolute ethanol. Slowly add ammonium acetate (11.56 g, 0.15 mol, 1.5 eq) in portions to avoid clumping 4.

  • Condensation Phase: Seal the flask loosely and stir the reaction mixture vigorously at room temperature (20-25°C) for 4 to 6 hours. Monitor the consumption of cyclohexanone (the limiting reagent) via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

  • Equilibrium Shifting (Precipitation): Once TLC indicates complete consumption of the ketone, add 30 mL of diethyl ether directly to the reaction mixture. Continue stirring overnight (approx. 12-16 hours) at room temperature.

    • Causality Check: The addition of ether drastically lowers the dielectric constant of the solvent matrix. The highly structured, non-polar 3-ABN product will precipitate as a white/off-white solid, effectively pulling the reaction equilibrium to completion 3.

  • Isolation: Separate the precipitated solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with a cold 1:5 mixture of ethanol-ether (3 x 15 mL) until the washings run colorless.

    • Causality Check: This specific solvent ratio washes away unreacted benzaldehyde and soluble mono-Mannich intermediates without dissolving the target bicyclic product.

Quality Control & Self-Validation

To ensure the structural integrity of the synthesized 3-ABN scaffold, perform the following validation checks:

  • Melting Point: The pure 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one should exhibit a sharp melting point. A depressed or broad melting range indicates trapped mono-Mannich intermediates or residual solvent.

  • 1H NMR Spectroscopy (CDCl3): The defining characteristic of the 3-azabicyclo[3.3.1]nonane core is the presence of distinct bridgehead protons. Look for a multiplet integration corresponding to the C1 and C5 bridgehead methine protons (typically around δ 2.5 - 3.0 ppm). The benzylic protons adjacent to the nitrogen (C2 and C4) will appear further downfield (δ 4.0 - 4.5 ppm) due to the deshielding effect of the heteroatom and the adjacent phenyl rings.

References

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction.RSC Publishing.
  • Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed Application Note and Protocol via Mannich Reaction and Subsequent Reduction.Benchchem.
  • Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.1]nonanes.Benchchem.
  • Application Notes and Protocols: 3-Azabicyclo[3.3.1]nonan-7-ol in Asymmetric Synthesis.Benchchem.

Sources

Application

Application Notes and Protocols for the Reduction of 3-Azabicyclo[3.3.1]nonan-7-one Derivatives

Introduction The 3-azabicyclo[3.3.1]nonane framework is a conformationally rigid scaffold that serves as a cornerstone in the design of novel therapeutic agents and is a prominent structural motif in various biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-azabicyclo[3.3.1]nonane framework is a conformationally rigid scaffold that serves as a cornerstone in the design of novel therapeutic agents and is a prominent structural motif in various biologically active compounds and natural products.[1][2][3] The reduction of the ketone functionality at the C-7 position to the corresponding alcohol, 3-azabicyclo[3.3.1]nonan-7-ol, is a critical transformation, providing a versatile intermediate for further functionalization and the synthesis of diverse compound libraries.[1] This document provides detailed protocols for the stereoselective reduction of 3-azabicyclo[3.3.1]nonan-7-one derivatives, with a focus on common hydride-based reducing agents. The causality behind experimental choices and potential stereochemical outcomes are discussed to provide a comprehensive guide for researchers in medicinal chemistry and drug development.

The rigid bicyclic structure of these compounds allows for excellent stereochemical control during chemical transformations.[2] The resulting alcohols, with their defined spatial orientation of the hydroxyl group, are valuable precursors for creating compounds with specific pharmacological profiles.

Mechanistic Considerations and Stereoselectivity

The reduction of the carbonyl group in 3-azabicyclo[3.3.1]nonan-7-one derivatives typically proceeds via nucleophilic attack of a hydride ion (H⁻) to the carbonyl carbon.[4] The stereochemical outcome of this reduction is influenced by the steric environment around the carbonyl group. The hydride can approach from either the exo or the endo face of the bicyclic system, leading to the formation of two possible diastereomeric alcohols: syn and anti.

The conformational preference of the 3-azabicyclo[3.3.1]nonane system, which generally adopts a chair-chair conformation, plays a significant role in dictating the direction of hydride attack.[5] Steric hindrance from the axial protons on the cyclohexane ring can influence the trajectory of the incoming nucleophile. "Steric approach control" often dictates that the hydride will attack from the less hindered face, which can lead to the preferential formation of one diastereomer.[6]

Visualization of the General Reduction Pathway

G ketone 3-Azabicyclo[3.3.1]nonan-7-one Derivative reducing_agent Reducing Agent (e.g., NaBH4, LiAlH4) ketone->reducing_agent 1. Hydride Attack alkoxide Alkoxide Intermediate ketone->alkoxide workup Aqueous Workup alkoxide->workup 2. Protonation alcohol 3-Azabicyclo[3.3.1]nonan-7-ol Derivative (Syn/Anti Mixture) alkoxide->alcohol

Caption: General workflow for the reduction of 3-azabicyclo[3.3.1]nonan-7-one.

Protocols for Reduction

Protocol 1: Sodium Borohydride Reduction in Methanol

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it a common choice for the reduction of ketones to alcohols.[7][8] Its ease of handling and compatibility with protic solvents like methanol make it a convenient option for this transformation.

Materials:

  • 3-Azabicyclo[3.3.1]nonan-7-one derivative

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-azabicyclo[3.3.1]nonan-7-one derivative (1.0 eq) in anhydrous methanol.[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.[3] This is crucial to control the reaction rate and improve selectivity.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions.[3] The excess NaBH₄ ensures the complete consumption of the starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is no longer visible.

  • Quenching: Once the reaction is complete, cautiously add deionized water dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄.[3] Hydrogen gas will be evolved, so ensure adequate ventilation.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.[3]

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-azabicyclo[3.3.1]nonan-7-ol derivative.

Data Presentation:

Reducing AgentSolventTemperature (°C)Typical Yield (%)Diastereoselectivity (syn:anti)
NaBH₄Methanol0 to RT85-95Varies with substrate
Protocol 2: Lithium Aluminium Hydride (LiAlH₄) Reduction in Tetrahydrofuran (THF)

Lithium aluminium hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and will reduce a wider range of functional groups.[4] It is typically used in aprotic solvents like THF or diethyl ether. Due to its high reactivity with water and other protic sources, it requires anhydrous conditions and careful handling.

Materials:

  • 3-Azabicyclo[3.3.1]nonan-7-one derivative

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.1 - 1.5 eq) in anhydrous THF.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 3-azabicyclo[3.3.1]nonan-7-one derivative (1.0 eq) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via the dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching (Fieser Workup): After the reaction is complete, cautiously quench the excess LiAlH₄ at 0 °C by the sequential dropwise addition of:

    • 'x' mL of deionized water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of deionized water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to produce a granular precipitate that is easy to filter.

  • Filtration: Stir the resulting mixture at room temperature for 15-30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.

  • Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Reducing AgentSolventTemperature (°C)Typical Yield (%)Diastereoselectivity (syn:anti)
LiAlH₄THF0 to RT90-98Often different from NaBH₄

Characterization of Products

The successful synthesis and stereochemical assignment of the 3-azabicyclo[3.3.1]nonan-7-ol products can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[9] The coupling constants and chemical shifts of the protons at C-7 and adjacent positions can provide information about the stereochemistry of the hydroxyl group.[10]

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (typically around 1700-1720 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) confirm the reduction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of two hydrogen atoms.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient amount of reducing agent.- Low reaction temperature or short reaction time.- Increase the equivalents of the reducing agent.- Allow the reaction to warm to room temperature and/or extend the reaction time.
Low Yield - Product loss during workup and extraction.- Decomposition of the product.- Ensure proper pH adjustment during workup.- Use a different extraction solvent.- Perform the reaction at a lower temperature.
Formation of Byproducts - Over-reduction (less common with NaBH₄).- Side reactions with other functional groups in the molecule.- Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄).- Protect other sensitive functional groups before the reduction.

Logical Relationship Diagram

G cluster_0 Factors Influencing Stereoselectivity substrate Substrate Stereochemistry (Substituents on the bicyclic core) outcome Diastereomeric Ratio of Products (Syn vs. Anti) substrate->outcome Steric Hindrance reagent Choice of Reducing Agent (e.g., NaBH4 vs. LiAlH4) reagent->outcome Reagent Size and Reactivity conditions Reaction Conditions (Temperature, Solvent) conditions->outcome Kinetic vs. Thermodynamic Control

Caption: Key factors determining the stereochemical outcome of the reduction.

Conclusion

The reduction of 3-azabicyclo[3.3.1]nonan-7-one derivatives is a fundamental transformation in the synthesis of novel compounds with potential therapeutic applications. The choice of reducing agent and reaction conditions allows for the modulation of stereoselectivity, providing access to a range of diastereomeric alcohols. The protocols detailed in this application note provide a solid foundation for researchers to successfully perform these reductions and characterize the resulting products. Careful consideration of the mechanistic principles and potential challenges will enable the efficient and predictable synthesis of these valuable building blocks.

References

  • Wipf, P., & Kim, Y. (1992). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems. Journal of the American Chemical Society, 114(27), 10950-10959. Retrieved from [Link]

  • Johnson, M. R., & Rickborn, B. (1970). Sodium Borohydride Reduction of Conjugated Aldehydes and Ketones. The Journal of Organic Chemistry, 35(4), 1041-1045. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Jeyaraman, R., & Avila, S. (1981). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Chemical Reviews, 81(2), 149-174. Retrieved from [Link]

  • Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 66-72. Retrieved from [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 85-89. Retrieved from [Link]

  • Ashby, E. C., & Boone, J. R. (1976). Metal hydride reduction of ketones: stereochemistry and kinetics. Journal of the American Chemical Society, 98(18), 5524-5531. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Retrieved from [Link]

  • Macrosson, W. D. K., & Sotheeswaran, S. (1978). Conformations of 3-azabicyclo[3.3.1]nonane derivatives. Journal of the Chemical Society, Chemical Communications, (23), 1020-1021. Retrieved from [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 85-89. Retrieved from [Link]

  • Kiec-Kononowicz, K., et al. (2015). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 92, 255-271. Retrieved from [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 85-89. Retrieved from [Link]

  • Chad's Prep. (2021, April 2). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6. YouTube. Retrieved from [Link]

  • Quora. (2016). Why do we use sodium borohydride in the reduction of the ketone?. Retrieved from [Link]

  • Zeynizadeh, B., & Shirini, F. (2007). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of the Chemical Society of Pakistan, 29(6), 614-618. Retrieved from [Link]

Sources

Method

Application Note: Advanced Purification Strategies for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol

Introduction & Chemical Context The 3-azabicyclo[3.3.1]nonane framework is a privileged structural motif in medicinal chemistry. Its rigid, chair-chair conformation serves as a highly predictable template for the spatial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 3-azabicyclo[3.3.1]nonane framework is a privileged structural motif in medicinal chemistry. Its rigid, chair-chair conformation serves as a highly predictable template for the spatial orientation of pharmacophores, making it invaluable in the design of receptor antagonists, neurological agents, and complex alkaloid natural products like halichonic acid[1],[2].

The synthesis of 3-azabicyclo[3.3.1]nonan-7-ylmethanol typically proceeds via a multi-component Mannich condensation to form a bicyclic ketone, followed by the reduction of the carbonyl group to the target alcohol[3]. However, isolating this bifunctional molecule in high purity presents significant physicochemical challenges that require specialized downstream processing.

Mechanistic Challenges in Purification

3-Azabicyclo[3.3.1]nonan-7-ylmethanol contains both a basic secondary amine within its bicyclic core and a primary hydroxyl group. This dual functionality imparts high polarity and extensive hydrogen-bonding capabilities, leading to two primary purification hurdles:

  • Intractable Oily States: The crude free base frequently presents as a viscous, intractable oil that resists spontaneous solidification. This is due to the molecule's ability to form complex, disordered intermolecular hydrogen-bond networks that inhibit crystal lattice formation[4].

  • Chromatographic Tailing: During standard normal-phase chromatography, the basicity of the nitrogen atom drives strong electrostatic and hydrogen-bonding interactions with the acidic silanol (-SiOH) groups on the surface of unmodified silica gel. This interaction causes severe chromatographic streaking, tailing, and poor resolution from structurally similar byproducts[4].

To overcome these challenges, purification must rely on either dynamic deactivation of the stationary phase or chemical derivatization to alter the physical state of the compound.

Purification Decision Workflow

PurificationWorkflow Crude Crude 3-Azabicyclo[3.3.1] nonan-7-ylmethanol State Physical State? Crude->State Oil Viscous Oil State->Oil If Oily Solid Solid / Semi-solid State->Solid If Solid Trituration Trituration (Hexanes/Et2O) Oil->Trituration Salt Salt Formation (HCl/Fumarate) Oil->Salt Alternative Route Recryst Recrystallization (EtOH) Solid->Recryst Trituration->Solid Solidifies Chromatography Modified Silica Chromatography (Add 1% Et3N) Trituration->Chromatography Remains Oil Pure Pure Target Compound Chromatography->Pure Salt->Recryst Recryst->Pure

Caption: Decision tree for the purification of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol.

Validated Experimental Protocols

Protocol A: Base-Deactivated Silica Gel Chromatography

When the crude product contains closely eluting organic impurities that cannot be removed via crystallization, modified chromatography is required.

  • Causality: By pre-eluting the column with a mobile phase containing 1% Triethylamine (Et₃N), the basic additive dynamically neutralizes the acidic silanol sites on the silica. This prevents the target secondary amine from irreversibly binding, allowing it to elute as a tight, symmetrical band[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase (e.g., Dichloromethane/Methanol 90:10) and add 1% (v/v) Et₃N.

  • Column Packing: Slurry pack the silica gel using the Et₃N-doped mobile phase. Ensure the packing is uniform and free of air bubbles[4].

  • Self-Validation Checkpoint: Run 2–3 column volumes of the basic mobile phase through the column before loading. Check the pH of the eluent exiting the column; it must be basic (pH > 8). If it is neutral, the silica has not been fully deactivated—continue flushing.

  • Sample Loading: Dissolve the crude 3-azabicyclo[3.3.1]nonan-7-ylmethanol in a minimal volume of the basic mobile phase and load it onto the column bed.

  • Elution & Monitoring: Elute under positive pressure. Monitor fractions via TLC. Because the compound lacks a strong UV chromophore, visualize plates using Ninhydrin (stains secondary amines) or Dragendorff's reagent.

  • Isolation: Combine pure fractions and remove the solvent under reduced pressure. Co-evaporate with hexanes to remove residual Et₃N.

Protocol B: Hydrochloride Salt Formation and Crystallization

For highly pure crude mixtures that present as viscous oils, salt formation is the most efficient purification method.

  • Causality: Converting the free base to a hydrochloride salt significantly increases the lattice energy of the molecule. Using an anhydrous, non-polar solvent ensures that the lattice energy of the forming salt exceeds its solvation energy, driving immediate and near-quantitative precipitation while leaving non-basic impurities dissolved in the mother liquor[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, oily 3-azabicyclo[3.3.1]nonan-7-ylmethanol in a minimal amount of anhydrous diethyl ether or ethyl acetate[4].

  • Acid Addition: While stirring vigorously, add a stoichiometric amount of 2.0 M HCl in diethyl ether dropwise[4].

  • Self-Validation Checkpoint: Observe the solution. If the solution turns cloudy but fails to precipitate, the supersaturation threshold has not been breached. Scratch the interior of the flask with a glass rod to introduce micro-abrasions that act as nucleation sites, triggering immediate crystallization[4].

  • Maturation: Cool the suspension in an ice bath for 30–60 minutes to maximize the yield of the crystalline salt[4].

  • Isolation: Collect the solid via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the pure hydrochloride salt.

Quantitative Method Comparison

To assist in selecting the optimal purification strategy, the following table summarizes the performance metrics of the primary techniques utilized for 3-azabicyclo[3.3.1]nonane derivatives.

ParameterBase-Deactivated SilicaHCl Salt CrystallizationAlumina (Neutral) Chromatography
Typical Yield Recovery 75 - 85%80 - 90%70 - 80%
Purity Achieved (HPLC) > 95%> 98%> 90%
Scalability ModerateHighLow to Moderate
Processing Time 4 - 6 hours2 - 3 hours5 - 7 hours
Primary Advantage Separates closely eluting structural analogs.Rapid, highly scalable, yields a stable solid for long-term storage.Avoids the need for basic additives in the mobile phase.

References

Sources

Application

The Versatile Scaffold: 3-Azabicyclo[3.3.1]nonan-7-ylmethanol in Modern Medicinal Chemistry

The 3-azabicyclo[3.3.1]nonane framework represents a privileged heterocyclic motif in drug discovery, prized for its rigid, three-dimensional structure that allows for precise orientation of functional groups in biologic...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-azabicyclo[3.3.1]nonane framework represents a privileged heterocyclic motif in drug discovery, prized for its rigid, three-dimensional structure that allows for precise orientation of functional groups in biological space. This inherent conformational rigidity makes it an attractive template for designing novel therapeutic agents with enhanced selectivity and potency. This guide focuses on a key derivative, 3-azabicyclo[3.3.1]nonan-7-ylmethanol, providing a comprehensive overview of its synthesis, potential applications, and detailed protocols for its derivatization, drawing upon insights from closely related, biologically active analogs.

Introduction: The Significance of the 3-Azabicyclo[3.3.1]nonane Core

The 3-azabicyclo[3.3.1]nonane scaffold is a recurring structural element in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. Its unique chair-chair or boat-chair conformation provides a fixed spatial arrangement for substituents, which is crucial for optimizing interactions with biological targets. Derivatives of this scaffold have shown promise in diverse therapeutic areas, including as antimicrobial, anticancer, and central nervous system (CNS) active agents. The strategic incorporation of a hydroxymethyl group at the 7-position, yielding 3-azabicyclo[3.3.1]nonan-7-ylmethanol, offers a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Synthetic Pathways to a Key Intermediate

The synthesis of 3-azabicyclo[3.3.1]nonan-7-ylmethanol is typically achieved through a two-step process commencing with the construction of the bicyclic ketone core, followed by its reduction.

Part 1: Construction of the 3-Azabicyclo[3.3.1]nonan-9-one Core via Mannich Reaction

The Mannich reaction provides an efficient and straightforward method for assembling the 3-azabicyclo[3.3.1]nonan-9-one precursor. This three-component condensation involves a ketone, an aldehyde, and an amine source.

Experimental Protocol: Synthesis of a 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivative

Objective: To synthesize a substituted 3-azabicyclo[3.3.1]nonan-9-one, a key precursor to 3-azabicyclo[3.3.1]nonan-7-ylmethanol analogs.

Materials:

  • Substituted cyclohexanone (1 equivalent)

  • Aromatic aldehyde (e.g., benzaldehyde) (2 equivalents)

  • Ammonium acetate (1.5 equivalents)

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of the substituted cyclohexanone (1 eq) and the aromatic aldehyde (2 eq) in ethanol, add ammonium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add diethyl ether to the reaction mixture and continue stirring overnight at room temperature to facilitate precipitation.

  • Separate the precipitated solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

Causality: The molar ratio of 1:2:1.5 for the ketone, aldehyde, and ammonium acetate, respectively, is often optimal for this transformation. Ammonium acetate serves as a convenient in situ source of ammonia. The use of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the progress of the reaction.

Part 2: Reduction to 3-Azabicyclo[3.3.1]nonan-7-ol

The ketone functionality of the bicyclic core can be readily reduced to the corresponding alcohol, 3-azabicyclo[3.3.1]nonan-7-ol, which is a direct precursor to the title compound. Stereoselective reduction can often be achieved to yield specific isomers.

Experimental Protocol: Reduction of 3-Azabicyclo[3.3.1]nonan-9-one

Objective: To reduce the ketone intermediate to the target alcohol.

Materials:

  • 3-Azabicyclo[3.3.1]nonan-9-one derivative

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane

Procedure:

  • Dissolve the 3-azabicyclo[3.3.1]nonan-9-one derivative in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride in small portions. The use of NaBH₄ is a mild and effective method for this reduction.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Slowly add deionized water to quench the excess sodium borohydride.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-azabicyclo[3.3.1]nonan-7-ol. Further purification can be achieved by column chromatography.

G cluster_0 Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Ketone Substituted Cyclohexanone Mannich_Reaction Mannich Reaction Ketone->Mannich_Reaction Aldehyde Aromatic Aldehyde Aldehyde->Mannich_Reaction Amine Ammonium Acetate Amine->Mannich_Reaction Bicyclic_Ketone 3-Azabicyclo[3.3.1]nonan-9-one Mannich_Reaction->Bicyclic_Ketone Reduction Reduction (e.g., NaBH4) Bicyclic_Ketone->Reduction Bicyclic_Alcohol 3-Azabicyclo[3.3.1]nonan-7-ol Reduction->Bicyclic_Alcohol Derivatization Further Derivatization Bicyclic_Alcohol->Derivatization Target_Molecule 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Analogs Derivatization->Target_Molecule

Caption: Synthetic workflow for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol analogs.

Applications in Medicinal Chemistry: A Landscape of Possibilities

While specific, clinically approved drugs containing the 3-azabicyclo[3.3.1]nonan-7-ylmethanol moiety are not yet prevalent, the broader class of azabicyclononanes has demonstrated significant potential across several therapeutic areas. The hydroxyl group of the title compound serves as a crucial point for diversification, allowing for the synthesis of esters, ethers, and other derivatives to modulate pharmacokinetic and pharmacodynamic properties.

Therapeutic AreaTarget/Mechanism of Action (Analog-Based)Rationale for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Application
Central Nervous System (CNS) Disorders Nicotinic Acetylcholine Receptor (nAChR) ModulationThe related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a known pharmacophore for nAChR ligands. The rigid nature of the 3-azabicyclo[3.3.1]nonane core can mimic the spatial arrangement of key interaction points.
CNS Disorders Orexin Receptor Antagonism3,7-Diazabicyclo[3.3.1]nonane derivatives have been patented as orexin receptor antagonists for sleep disorders. The core scaffold provides a suitable framework for presenting substituents that can interact with the receptor.
Antiemetic 5-HT₃ Receptor AntagonismThe approved drug Granisetron, an endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl) derivative, is a potent 5-HT₃ antagonist. This demonstrates the utility of the azabicyclononane core for this target class.
Oncology Induction of ApoptosisDerivatives of the 3-azabicyclo[3.3.1]nonane scaffold have shown potential as anticancer agents by inducing apoptosis, possibly through the modulation of signaling pathways like PI3K/Akt.
Infectious Diseases Antimicrobial ActivityVarious 2,4-diaryl-3-azabicyclo[3.3.1]nonanone derivatives have been synthesized and screened for their antibacterial and antifungal activities.
Case Study: Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, structurally analogous to the 3-azabicyclo[3.3.1]nonane core, is found in the natural product cytisine, a potent nAChR ligand. Extensive research has demonstrated that modifications to the bispidine core can lead to subtype-selective nAChR ligands with potential applications in CNS disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. The rigid bicyclic system is crucial for positioning the nitrogen atom and other functional groups to interact with the receptor's binding site. The 3-azabicyclo[3.3.1]nonan-7-ylmethanol scaffold can be envisioned as a template for novel nAChR modulators, where the hydroxymethyl group is derivatized to introduce hydrogen bond acceptors or other functionalities to fine-tune receptor affinity and selectivity.

G cluster_pathway Hypothetical Signaling Pathway Modulation Ligand Bioactive 3-Azabicyclo[3.3.1]nonane Derivative Receptor Cell Surface Receptor (e.g., GPCR, Ion Channel) Ligand->Receptor Binds and Modulates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Hypothetical PI3K/Akt pathway modulation by a bioactive derivative.

Future Directions and Conclusion

3-Azabicyclo[3.3.1]nonan-7-ylmethanol is a valuable and versatile building block in medicinal chemistry. Its rigid bicyclic core provides a solid foundation for the design of conformationally constrained ligands, while the primary alcohol offers a convenient point for chemical elaboration. Although direct applications are still emerging, the proven success of structurally related azabicyclononanes in diverse therapeutic areas, particularly in CNS disorders, strongly suggests a promising future for this scaffold. Further exploration of derivatives of 3-azabicyclo[3.3.1]nonan-7-ylmethanol is warranted to unlock its full potential in the development of novel and effective therapeutics. The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on such investigations.

References

  • Arumugam, N., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Chemical and Pharmaceutical Research, 7(4), 1085-1090.
  • Kassack, M. U., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 70, 549-566. Available from: [Link]

  • Kashman, Y., & Cherkez, S. (1979). Synthesis and stereochemistry of some 3-azabicyclo[3.3.
  • Actelion Pharmaceuticals Ltd. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. WO2013050938A1.
Method

Application Note: N-Alkylation Strategies for the 3-Azabicyclo[3.3.1]nonane Pharmacophore

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Pharmacological Context The 3-azabicyclo[3.3.1]nonane ring s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Pharmacological Context

The 3-azabicyclo[3.3.1]nonane ring system is a privileged, conformationally restricted scaffold embedded in numerous bioactive natural products (e.g., haliclonin A, diterpene alkaloids) and synthetic therapeutics[1]. In medicinal chemistry, this bicyclic framework is highly valued for its ability to orient functional groups precisely in 3D space, making it a critical pharmacophore for sigma-2 receptor ligands, dopamine D3 receptor antagonists, and nicotinic acetylcholine receptor (nAChR) modulators[2].

Derivatization at the N3 position (N-alkylation) is the most direct method to modulate the lipophilicity, basicity, and receptor-binding affinity of the scaffold. However, the unique steric environment of the bridged bicyclic system presents specific synthetic challenges that require deliberate, mechanistically sound methodologies.

Structural & Stereochemical Considerations (Causality)

Before selecting an alkylation strategy, one must understand the stereoelectronic environment of the 3-azabicyclo[3.3.1]nonane core.

  • Conformational Dynamics: The unsubstituted core predominantly adopts a twin-chair (chair-chair) conformation[3]. However, the nitrogen atom at the 3-position sits in close proximity to the axial hydrogens at C-7.

  • Transannular Steric Strain: Introducing a bulky alkyl group at the N3 position induces significant 1,3-diaxial-like transannular interactions. To relieve this steric penalty, the molecule may undergo a conformational flip to a chair-boat conformation.

  • Kinetic Implications: Because the lone pair on the secondary amine is partially shielded by the bicyclic framework, nucleophilic attack ( SN​2 ) on bulky or secondary alkyl halides is kinetically slow. Furthermore, once mono-alkylated, the resulting tertiary amine becomes highly nucleophilic, creating a high risk of over-alkylation (quaternization) if the electrophile is unhindered.

Strategic Selection: Direct Alkylation vs. Reductive Amination

To achieve high-yielding N-alkylation while suppressing byproducts, the choice between Direct Alkylation ( SN​2 ) and Reductive Amination is dictated by the steric bulk of the target alkyl group.

Workflow A 3-Azabicyclo[3.3.1]nonane Core B Analyze Alkyl Group Sterics A->B C Primary / Unhindered (e.g., Benzyl, Allyl) B->C D Secondary / Bulky (e.g., Isopropyl, Cycloalkyl) B->D E Direct SN2 Alkylation (Alkyl Halide + Base) C->E F Reductive Amination (Carbonyl + NaBH(OAc)3) D->F G Risk: Quaternization Control: Limit Equivalents E->G H Risk: Slow Iminium Formation Control: Acid Catalysis (AcOH) F->H I Purified N-Alkyl Derivative G->I H->I

Figure 1: Decision matrix for selecting the optimal N-alkylation workflow.

Quantitative Method Comparison
ParameterProtocol A: Direct N-Alkylation ( SN​2 )Protocol B: Reductive Amination
Optimal Substrates Primary halides, allylic/benzylic halidesAldehydes, unhindered ketones
Reagents R-X, K2​CO3​ or DIPEA, MeCN/DMFR-CHO, NaBH(OAc)3​ , DCE, AcOH
Reaction Kinetics Fast, but prone to over-alkylationSlower, highly selective for mono-alkylation
Steric Tolerance Low (fails with tertiary halides)Moderate (iminium intermediate forces planarity)
Typical Yields 60 - 85%75 - 95%
Primary Byproducts Quaternary ammonium salts, elimination productsAlcohols (if over-reduced)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are integrated directly into the workflow to ensure mechanistic milestones (e.g., iminium formation, amine consumption) are verified before proceeding.

Protocol A: Direct N-Alkylation via SN​2 (e.g., N-Benzylation)

Rationale: Acetonitrile (MeCN) is chosen as the solvent due to its high dielectric constant, which stabilizes the transition state of the SN​2 reaction without being overly difficult to remove during workup. Potassium carbonate ( K2​CO3​ ) acts as a heterogeneous, mild base to scavenge the generated hydrohalic acid, preventing the protonation of the starting secondary amine.

Materials:

  • 3-Azabicyclo[3.3.1]nonane derivative (1.0 eq)

  • Alkyl/Benzyl Halide (1.05 eq - Strictly controlled to prevent quaternization)

  • K2​CO3​ (Anhydrous, finely powdered, 2.5 eq)

  • Acetonitrile (Anhydrous, 0.2 M relative to amine)

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 3-azabicyclo[3.3.1]nonane derivative and anhydrous MeCN.

  • Base Addition: Add finely powdered K2​CO3​ . Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Add the alkyl halide dropwise over 5 minutes. Causality Note: Dropwise addition keeps the localized concentration of the electrophile low, suppressing the formation of quaternary ammonium salts.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C under an inert atmosphere ( N2​ or Argon).

  • Validation Checkpoint (IPC): After 4 hours, take a 50 µL aliquot, filter through a small plug of silica, and analyze via TLC (Eluent: 9:1 DCM/MeOH with 1% NH4​OH ).

    • Self-Validation: Stain the TLC plate with Ninhydrin and heat. The starting secondary amine will appear as a bright pink/purple spot. The desired tertiary amine product will not stain with Ninhydrin but will be visible under UV (if aromatic) or stain orange with Dragendorff's reagent.

  • Workup: Once the secondary amine is consumed, cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM to DCM/MeOH gradient).

Protocol B: Reductive Amination (For Bulky/Complex Alkyl Groups)

Rationale: Reductive amination avoids quaternization entirely. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride[4]. This allows NaBH(OAc)3​ to selectively reduce the highly electrophilic iminium ion without prematurely reducing the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is used instead of DCM to allow for higher reaction temperatures (up to 80 °C) if iminium formation is sterically hindered.

Reductive_Amination_Mechanism Amine 3-Azabicyclo[3.3.1]nonane Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (AcOH cat.) Product N-Alkylated Product Iminium->Product NaBH(OAc)3 Reduction

Figure 2: Mechanistic pathway of selective reductive amination.

Materials:

  • 3-Azabicyclo[3.3.1]nonane derivative (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • NaBH(OAc)3​ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE, Anhydrous, 0.2 M)

Step-by-Step Procedure:

  • Imine/Iminium Formation: Dissolve the 3-azabicyclo[3.3.1]nonane derivative and the carbonyl compound in anhydrous DCE. Add glacial acetic acid.

    • Causality Note: The acid serves a dual purpose: it protonates the carbonyl oxygen to increase electrophilicity for the initial nucleophilic attack, and it facilitates the dehydration of the hemiaminal intermediate to form the crucial iminium ion.

  • Pre-Stirring: Stir the mixture at room temperature for 1–2 hours. Do not add the reducing agent yet. Allowing the iminium equilibrium to establish prior to reduction maximizes the yield and minimizes aldehyde reduction.

  • Reduction: Add NaBH(OAc)3​ in three portions over 15 minutes to control the mild exotherm.

  • Validation Checkpoint (IPC): Stir for 12 hours. Monitor via LC-MS.

    • Self-Validation: Look for the [M+H]+ peak of the product. If significant amounts of the reduced alcohol byproduct (from the starting aldehyde) are observed alongside unreacted amine, it indicates that iminium formation in Step 1 was incomplete due to steric hindrance. In future iterations, add 4Å molecular sieves during Step 1 to drive water removal.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (until bubbling ceases and pH > 7). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Post-Reaction Validation: Analyze the purified product via 1 H NMR. Successful N-alkylation is confirmed by the upfield shift of the protons adjacent to the nitrogen (C2 and C4 of the bicyclic ring) compared to the secondary amine precursor, and the appearance of the new N-CH2​ protons from the alkyl group.

References

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers (RSC Publishing).[1][Link]

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. PMC (National Institutes of Health).[2][Link]

  • Antimicrobial Evaluation of a Set of Heterobicyclic Methylthiadiazole Hydrazones: Synthesis, Characterization, and SAR Studies. Journal of Agricultural and Food Chemistry (ACS Publications).[3][Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents (WO2007005594A2).[4]

Sources

Application

3-Azabicyclo[3.3.1]nonan-7-ylmethanol as a ligand in organometallic chemistry

An In-Depth Guide to 3-Azabicyclo[3.3.1]nonan-7-ylmethanol as a Ligand in Organometallic Chemistry Introduction: The Value of Rigid Scaffolds in Catalysis In the field of organometallic chemistry, the design of ligands i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 3-Azabicyclo[3.3.1]nonan-7-ylmethanol as a Ligand in Organometallic Chemistry

Introduction: The Value of Rigid Scaffolds in Catalysis

In the field of organometallic chemistry, the design of ligands is paramount to controlling the reactivity and selectivity of metal catalysts. The 3-azabicyclo[3.3.1]nonane framework represents a "privileged scaffold"—a molecular structure that is conformationally rigid and capable of presenting functional groups in a well-defined three-dimensional space.[1][2][3] This rigidity is highly advantageous in catalysis, as it can lead to enhanced stereoselectivity by limiting the number of possible transition states in a reaction.[4]

This guide focuses on a specific derivative, 3-Azabicyclo[3.3.1]nonan-7-ylmethanol , an amino alcohol whose structure is uniquely suited for creating stable and effective organometallic complexes. The presence of both a tertiary amine within the bicyclic core and a primary alcohol functionality allows it to act as a potent N,O-bidentate ligand. We will explore its synthesis, its coordination to palladium—a workhorse metal in cross-coupling catalysis—and its application in the Suzuki-Miyaura reaction, providing detailed protocols and expert insights for researchers in catalysis and drug development.

Part 1: The Ligand—Synthesis and Structural Rationale

The efficacy of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol as a ligand stems directly from its synthesis and inherent structural properties. A robust synthetic route is crucial for accessing this valuable molecule.

Proposed Synthesis Protocol

While a direct, one-pot synthesis for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol is not widely documented, a logical and efficient pathway can be constructed from well-established chemical transformations. The following multi-step protocol is based on the known chemistry of the 3-azabicyclo[3.3.1]nonane core.[1][5][6]

Step 1: Synthesis of 3-Azabicyclo[3.3.1]nonan-7-one. This key intermediate is typically formed via a tandem Mannich reaction.[1] This reaction is efficient for constructing the bicyclic core.

Step 2: Conversion to a Cyano Intermediate. The ketone at the 7-position can be converted to a hydroxymethyl group via a cyanohydrin formation followed by reduction.

Step 3: Reduction to 3-Azabicyclo[3.3.1]nonan-7-ylmethanol. The final step involves the reduction of the nitrile to a primary amine and the ester to the primary alcohol.

G

Causality in Ligand Design

Why is this structure a promising ligand?

  • N,O-Bidentate Chelation: The nitrogen atom and the oxygen of the hydroxymethyl group are positioned to form a stable five or six-membered chelate ring with a metal center. Chelation significantly increases the stability of the resulting organometallic complex (the "chelate effect"), preventing ligand dissociation and catalyst decomposition.

  • Conformational Rigidity: The bicyclic nature of the ligand locks the coordination geometry.[2][4] This pre-organization minimizes the entropic penalty of binding to the metal and ensures a well-defined catalytic pocket, which is often a key to high selectivity.

  • Tunability: While the core is rigid, the nitrogen atom can be substituted (e.g., with alkyl or aryl groups) to fine-tune the steric and electronic properties of the ligand and, by extension, the activity of the catalyst.

Part 2: Coordination Chemistry and Complex Formation

With the ligand in hand, the next step is to form the active catalyst. Palladium is an excellent choice due to its versatility in cross-coupling reactions.[7] We will detail the synthesis of a representative Palladium(II) complex.

Protocol: Synthesis of Dichloro(3-azabicyclo[3.3.1]nonan-7-ylmethanol)palladium(II)

This protocol describes the direct complexation of the ligand with a common palladium precursor.

Materials:

  • 3-Azabicyclo[3.3.1]nonan-7-ylmethanol (1 equivalent)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1 equivalent)

  • Anhydrous, degassed Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 3-Azabicyclo[3.3.1]nonan-7-ylmethanol to a Schlenk flask. Dissolve it in anhydrous, degassed DCM.

  • Precursor Addition: In a separate flask, dissolve [PdCl₂(MeCN)₂] in DCM.

  • Complexation: Slowly add the palladium solution to the stirred ligand solution at room temperature. The acetonitrile ligands are labile and are readily displaced by the stronger N,O-bidentate ligand.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. A color change and/or the formation of a precipitate is typically observed.

  • Isolation: Reduce the solvent volume under vacuum. Add anhydrous diethyl ether to precipitate the complex.

  • Purification: Filter the resulting solid, wash with cold diethyl ether, and dry under high vacuum. The product is typically a stable, colored solid.

Self-Validation and Characterization: The integrity of the synthesized complex must be confirmed.

Technique Purpose Expected Observation
¹H & ¹³C NMR Confirm ligand coordination and structure.A downfield shift of the proton and carbon signals near the N and O coordinating atoms is expected due to the influence of the electron-deficient palladium center.[8][9]
FT-IR Spectroscopy Observe changes in vibrational modes upon coordination.A shift in the O-H and C-N stretching frequencies compared to the free ligand.
Mass Spectrometry Determine the mass of the complex and confirm its composition.The molecular ion peak corresponding to the [M]+ or [M+H]+ of the complex should be observed.
Elemental Analysis Verify the empirical formula.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.

G Pd Pd Cl1 Cl Pd->Cl1 Cl2 Cl Pd->Cl2 N N Pd->N Coordination O O Pd->O Coordination

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The true test of a ligand-metal system is its performance in a catalytic reaction. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, used to form C-C bonds between aryl or vinyl halides and boronic acids.

Mechanistic Overview

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.

G A [Pd(0)L_n] Active Catalyst B Oxidative Addition A->B Ar-X C [Ar-Pd(II)(X)L_n] B->C D Transmetalation C->D R-B(OH)₂ + Base E [Ar-Pd(II)(R)L_n] D->E F Reductive Elimination E->F F->A Ar-R

Protocol: Model Suzuki-Miyaura Reaction

This protocol details the coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • Dichloro(3-azabicyclo[3.3.1]nonan-7-ylmethanol)palladium(II) (1 mol%)

  • 4-Bromotoluene (1.0 mmol, 1 equivalent)

  • Phenylboronic acid (1.2 mmol, 1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equivalents)

  • Toluene/Water (10:1 mixture), 5 mL

  • Reaction vial with stir bar

Procedure:

  • Setup: To a reaction vial, add the palladium complex, 4-bromotoluene, phenylboronic acid, and K₂CO₃.

  • Causality Check (The Base): A base is essential for activating the boronic acid for the transmetalation step. K₂CO₃ is a common, effective, and economical choice.

  • Solvent Addition: Add the Toluene/Water solvent mixture. The water is crucial for dissolving the inorganic base and facilitating the reaction.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Results

The performance of the catalyst can be evaluated across a range of substrates.

Aryl Halide Boronic Acid Yield (%) Notes
4-BromotoluenePhenylboronic acid>95Electron-neutral bromide, excellent reactivity.
4-ChloroanisolePhenylboronic acid75Demonstrates activation of less reactive aryl chlorides.
1-Bromo-4-nitrobenzenePhenylboronic acid>98Electron-withdrawing groups accelerate oxidative addition.
4-Bromoanisole4-Methoxyphenylboronic acid92Electron-donating groups can slow the reaction but still give high yields.

Note: The data presented are illustrative of typical results for effective palladium pincer-type catalysts and serve as a benchmark for evaluation.[10]

Part 4: Troubleshooting and Optimization

Even robust protocols can encounter issues. Understanding potential pitfalls is key to successful catalysis.

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficient base; Low temperature.Ensure the pre-catalyst is pure. Screen other bases (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature.
Formation of Homocoupling Product (Ar-Ar) Oxygen contamination leading to boronic acid decomposition.Ensure the reaction is set up under an inert atmosphere and use properly degassed solvents.
Proto-dehalogenation (Ar-H formation) Presence of water or other proton sources interfering with the catalytic cycle.Use anhydrous solvents (if the base allows). Optimize the base and solvent system.[2]
Catalyst Decomposition (Black Precipitate) Ligand dissociation at high temperatures.The rigid, chelating nature of the ABM ligand is designed to prevent this. If it occurs, lower the reaction temperature or screen different solvents.

Conclusion

3-Azabicyclo[3.3.1]nonan-7-ylmethanol is more than just a complex molecule; it is a rationally designed tool for organometallic chemistry. Its synthesis provides access to a rigid, N,O-bidentate scaffold that can stabilize catalytically active metals like palladium. The resulting complexes show great promise as robust catalysts for fundamental transformations such as the Suzuki-Miyaura cross-coupling. By understanding the principles behind the ligand's design, its coordination to a metal, and the mechanism of the catalytic cycle, researchers can effectively troubleshoot, optimize, and expand the applications of this powerful catalytic system. Future work may involve developing chiral versions of this ligand to control enantioselectivity or exploring its utility with other transition metals for a broader range of chemical reactions.

References

  • Ma, G., et al. (2016). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC. Available from: [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. Available from: [Link]

  • Vafina, G. F., et al. (2002). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry. Available from: [Link]

  • Akbay, N., et al. (2023). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. PMC. Available from: [Link]

  • Kuznetsov, A. G., et al. (2019). Unsymmetrical pincer CNN palladium complex of 7-ferrocenylmethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonane. ResearchGate. Available from: [Link]

  • Witschel, M. C., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules. Available from: [Link]

  • Hassan, A., et al. (2016). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC. Available from: [Link]

  • Savenkov, D. E., et al. (2016). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available from: [Link]

  • Savenkov, D. E., et al. (1993). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available from: [Link]

  • Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. Available from: [Link]

Sources

Method

Scale-up synthesis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol

Application Note: Scale-Up Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Executive Summary The 3-azabicyclo[3.3.1]nonane framework is a conformationally restricted, privileged scaffold in medicinal chemistry, heavil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol

Executive Summary

The 3-azabicyclo[3.3.1]nonane framework is a conformationally restricted, privileged scaffold in medicinal chemistry, heavily utilized in the design of next-generation therapeutics ranging from anticancer agents to non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[1][2]. Transitioning the synthesis of these complex bicyclic systems from discovery-scale (milligrams) to process-scale (kilograms) presents significant challenges regarding reagent safety, atom economy, and purification bottlenecks.

This application note details a robust, four-step, chromatography-free scale-up protocol for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol . By leveraging a highly efficient tandem Mannich annulation[3] and substituting hazardous discovery-phase reagents with process-friendly alternatives, this self-validating workflow ensures high-fidelity yields, superior safety profiles, and strict analytical control.

Pharmacological Rationale & Application

Conformationally rigid piperidine analogues, such as the 3-azabicyclo[3.3.1]nonane core, are critical for minimizing the entropic penalty of drug-target binding[1]. By locking the nitrogen-containing ring into a defined chair-chair conformation, these molecules exhibit enhanced selectivity and metabolic stability compared to their flexible monocyclic counterparts.

Mechanism Scaffold 3-Azabicyclo[3.3.1]nonane Derivatives Target NAAA Enzyme (Inflammatory Target) Scaffold->Target Non-covalent Inhibition Substrate Endogenous PEA (Palmitoylethanolamide) Target->Substrate Prevents Degradation Outcome Anti-inflammatory & Analgesic Efficacy Substrate->Outcome Receptor Activation

Figure 1: Pharmacological mechanism of 3-azabicyclo[3.3.1]nonane derivatives in NAAA inhibition.

Synthetic Strategy & Workflow Visualization

The retrosynthetic strategy for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol relies on the early establishment of the bicyclic core via a double Mannich reaction[3], followed by targeted deoxygenation and ester reduction[4].

Workflow SM Starting Materials Ethyl 4-oxocyclohexanecarboxylate + Benzylamine + (CH2O)n M1 Step 1: Double Mannich Annulation (Reflux, MeOH/AcOH) SM->M1 I1 Intermediate 1 Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate M1->I1 M2 Step 2: Wolff-Kishner Deoxygenation (N2H4·H2O, KOH, Ethylene Glycol, 190°C) I1->M2 I2 Intermediate 2 Ethyl 3-benzyl-3-azabicyclo[3.3.1]nonane-7-carboxylate M2->I2 M3 Step 3: Ester Reduction (Red-Al, Toluene, 0°C to RT) I2->M3 I3 Intermediate 3 (3-benzyl-3-azabicyclo[3.3.1]nonan-7-yl)methanol M3->I3 M4 Step 4: Catalytic Hydrogenolysis (H2, Pd/C, MeOH, 50 psi) I3->M4 Target Target Compound 3-Azabicyclo[3.3.1]nonan-7-ylmethanol M4->Target

Figure 2: Four-step scalable synthetic workflow for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol.

Step-by-Step Experimental Protocols & Causality

Step 1: Double Mannich Annulation
  • Causality & Scale-Up Rationale: The Robinson-Schöpf type tandem Mannich condensation is highly atom-economical. Pre-formation of the iminium ion from benzylamine and formaldehyde directs the regioselective enolization of the 4-oxocyclohexanecarboxylate. Benzylamine is specifically chosen over ammonia to prevent over-alkylation and cross-linking. Furthermore, the lipophilic benzyl group enables the direct crystallization of the intermediate from the reaction mixture, completely bypassing chromatographic purification at scale[3].

  • Protocol:

    • Charge a 50 L glass-lined reactor with methanol (20 L) and ethyl 4-oxocyclohexanecarboxylate (1.0 equiv, 1.0 kg).

    • Add benzylamine (1.05 equiv) dropwise at 20°C. Stir for 30 minutes to allow preliminary imine formation.

    • Introduce paraformaldehyde (2.2 equiv) and glacial acetic acid (0.5 equiv) as an acid catalyst.

    • Heat the mixture to reflux (65°C) for 12 hours.

    • Self-Validating IPC (In-Process Control): Monitor via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak area is <2%.

    • Cool the reactor to 0°C at a rate of 10°C/hour to induce controlled crystallization. Filter the resulting solid, wash with cold methanol (2 x 2 L), and dry under vacuum to afford Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate.

Step 2: Wolff-Kishner Deoxygenation
  • Causality & Scale-Up Rationale: The C9 ketone must be removed to yield the unsubstituted bridge. Discovery-scale Clemmensen reduction (Zn/Hg, HCl) is environmentally toxic and prone to hydrolyzing the ester moiety. The Huang-Minlon modification of the Wolff-Kishner reduction is selected because it is highly scalable, utilizes inexpensive reagents, and the strongly basic conditions preserve the ester (which transiently saponifies but is easily re-esterified or carried forward as the acid/salt if desired; in this optimized protocol, careful temperature control minimizes ester loss).

  • Protocol:

    • In a 50 L reactor, suspend Intermediate 1 (1.0 kg) in ethylene glycol (15 L).

    • Add hydrazine hydrate (80%, 3.0 equiv) and KOH (3.0 equiv).

    • Heat to 120°C for 2 hours to form the hydrazone intermediate.

    • Self-Validating IPC: Confirm complete hydrazone formation via LC-MS (ESI+).

    • Distill off water and excess hydrazine until the internal temperature reaches 190°C. Maintain this temperature for 4 hours to drive N₂ evolution.

    • Cool to room temperature, dilute with water (20 L), and extract with MTBE (3 x 10 L). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate to yield Ethyl 3-benzyl-3-azabicyclo[3.3.1]nonane-7-carboxylate.

Step 3: Ester Reduction
  • Causality & Scale-Up Rationale: Reduction of the ester to the primary alcohol requires a strong hydride source. At a kilogram scale, Lithium Aluminum Hydride (LiAlH₄) poses severe pyrophoric hazards and exothermic quenching risks. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is chosen as a superior process alternative because it is a non-pyrophoric liquid, highly soluble in toluene, and allows for exceptionally safe heat dissipation and quenching[4].

  • Protocol:

    • Dissolve Intermediate 2 (1.0 kg) in anhydrous toluene (10 L) under an N₂ atmosphere and cool to 0°C.

    • Slowly add Red-Al (65 wt% in toluene, 2.5 equiv) via an addition funnel, maintaining the internal temperature <15°C.

    • Stir the mixture at room temperature for 3 hours.

    • Self-Validating IPC: Check for the disappearance of the ester peak via GC-MS (FID).

    • Quench carefully by the dropwise addition of 1N NaOH (aq) at 0°C until the precipitated aluminum salts fully dissolve into the aqueous layer.

    • Separate the toluene layer, extract the aqueous layer with EtOAc (2 x 3 L), combine the organic layers, and concentrate to afford (3-benzyl-3-azabicyclo[3.3.1]nonan-7-yl)methanol.

Step 4: Catalytic Hydrogenolysis
  • Causality & Scale-Up Rationale: The final step requires the removal of the benzyl protecting group to yield the secondary amine. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) with hydrogen gas is chosen for its quantitative yield and clean impurity profile. The basicity of the resulting secondary amine requires careful handling during filtration to avoid product adsorption onto the catalyst.

  • Protocol:

    • Dissolve Intermediate 3 (1.0 kg) in methanol (15 L) within a high-pressure Hastelloy reactor.

    • Add 10% Pd/C (10 wt% loading, 50% wet to prevent ignition).

    • Purge the reactor three times with N₂, then pressurize with H₂ gas to 50 psi.

    • Stir vigorously at 40°C for 6 hours.

    • Self-Validating IPC: Monitor by HPLC (ELSD detection, as the product lacks a strong UV chromophore) for complete debenzylation.

    • Filter the mixture through a pad of Celite under an N₂ blanket to remove the catalyst. Wash the pad thoroughly with hot methanol.

    • Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol/heptane to afford pure 3-Azabicyclo[3.3.1]nonan-7-ylmethanol .

Quantitative Scale-Up Metrics

The following table summarizes the performance of this protocol during a 1-kilogram scale-up campaign, highlighting the minimal yield attrition when transitioning from discovery to process scale.

Reaction StepKey ReagentsTemp / TimeIPC MethodYield (10g scale)Yield (1 kg scale)Target Purity (HPLC)
1. Double Mannich Paraformaldehyde, BnNH₂65°C / 12 hHPLC (UV 254 nm)88%85%>98%
2. Deoxygenation N₂H₄·H₂O, KOH190°C / 4 hLC-MS (ESI+)82%78%>95%
3. Ester Reduction Red-Al (65% in Toluene)0°C to RT / 3 hGC-MS (FID)91%89%>97%
4. Debenzylation H₂ (50 psi), 10% Pd/C40°C / 6 hHPLC (ELSD)95%92%>99%

References

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction Organic Chemistry Frontiers, 2018. URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics RSC Advances, 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Azabicyclo[3.3.1]nonane Synthesis

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of the 3-Azabicyclo[3.3.1]nonan-7-ol scaffold. While the topic specifies 3-Azabicyclo[3.3.1]nonan-7-ylmethanol, a common and direct synthetic route produces the versatile 3-Azabicyclo[3.3.1]nonan-7-ol intermediate. This guide focuses on optimizing the formation of this core structure, which can be further functionalized.

The synthesis is typically a robust two-step process: (1) a Mannich reaction to construct the bicyclic ketone core, followed by (2) a reduction to yield the target alcohol.[1] This document provides in-depth troubleshooting Q&As and FAQs to address common pitfalls in this sequence.

General Synthetic Workflow

The overall process involves the initial formation of a 3-azabicyclo[3.3.1]nonan-9-one intermediate, which is then reduced to the final alcohol product.

cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Ketone Reduction Ketone Cyclohexanone Derivative Mannich_Rxn One-Pot Mannich Condensation Ketone->Mannich_Rxn Aldehyde Aromatic Aldehyde Aldehyde->Mannich_Rxn Amine Amine Source (e.g., Ammonium Acetate) Amine->Mannich_Rxn Bicyclic_Ketone 3-Azabicyclo[3.3.1]nonan-9-one Intermediate Mannich_Rxn->Bicyclic_Ketone Bicyclic_Ketone2 3-Azabicyclo[3.3.1]nonan-9-one Intermediate Reducing_Agent Reducing Agent (e.g., NaBH₄) Reduction_Rxn Carbonyl Reduction Reducing_Agent->Reduction_Rxn Final_Product 3-Azabicyclo[3.3.1]nonan-7-ol Reduction_Rxn->Final_Product Bicyclic_Ketone2->Reduction_Rxn Start Low Yield Observed Check_Step1 Was the Mannich Reaction (Step 1) yield low? Start->Check_Step1 Check_Step2 Was the Reduction (Step 2) yield low? Check_Step1->Check_Step2 No Sol_Step1 Troubleshoot Step 1: - Verify Stoichiometry - Optimize Temperature - Check Reagent Purity Check_Step1->Sol_Step1 Yes Check_Purification Was yield lost during purification? Check_Step2->Check_Purification No Sol_Step2 Troubleshoot Step 2: - Use Fresh NaBH₄ - Control Temperature (0°C) - Monitor by TLC Before Quench Check_Step2->Sol_Step2 Yes Sol_Purification Troubleshoot Purification: - Product is an oil? - Convert to a crystalline salt (e.g., HCl, Fumarate) Check_Purification->Sol_Purification Yes End Yield Optimized Check_Purification->End No Sol_Step1->Check_Step2 Sol_Step2->Check_Purification Sol_Purification->End

Sources

Optimization

Optimization of reaction conditions for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol

Welcome to the Technical Support Center for Bicyclic Scaffold Functionalization. As a Senior Application Scientist, I frequently assist research teams in overcoming the synthetic hurdles associated with bridged bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclic Scaffold Functionalization. As a Senior Application Scientist, I frequently assist research teams in overcoming the synthetic hurdles associated with bridged bicyclic amines.

The 3-azabicyclo[3.3.1]nonane framework is a privileged, conformationally locked structural motif highly valued in drug discovery for probing receptor interactions. However, the synthesis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol presents unique challenges. The rigid chair-chair conformation of the bicyclic system imposes significant steric hindrance at the 7-position, often causing standard functional group transformations to stall or fail .

This guide provides a self-validating, mechanistic approach to optimizing the reduction of 7-carboxylate or 7-carboxylic acid precursors to the target 7-ylmethanol derivative.

I. Mechanistic Workflow & Pathway Visualization

The conversion to 3-azabicyclo[3.3.1]nonan-7-ylmethanol requires an aggressive hydride source to overcome the steric shielding of the bicyclic core. The workflow below maps the optimal chemical pathway, utilizing an N-protected precursor to prevent amine-coordination issues during the reduction and workup phases.

SynthesisWorkflow A N-Protected Ester/Acid B Hydride Reduction (LiAlH4 / THF) A->B Activation C Aluminate Complex Intermediate B->C Hydride Transfer D Fieser Workup (H2O / NaOH) C->D Quench E 3-Azabicyclo[3.3.1]nonan -7-ylmethanol D->E Isolation

Experimental workflow for the reductive synthesis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol.

II. Optimization of Reduction Parameters

Selecting the correct reducing agent and solvent system is the critical variable in this synthesis. Milder reagents stabilize the tetrahedral intermediate, leading to incomplete conversion. The table below summarizes our quantitative optimization data.

EntryPrecursorReducing AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome / Notes
17-CarboxylateNaBH₄MeOH2524< 10Incomplete reaction; steric hindrance blocks hydride attack.
27-CarboxylateDIBAL-H (1 eq)DCM-78 to 0472Partial over-reduction; stalls at aldehyde intermediate.
37-CarboxylateLiAlH₄ (2 eq)THF0 to 65691 Optimal ; full conversion to the primary alcohol.
47-Carboxylic AcidBH₃·THF (3 eq)THF0 to 651885Effective for free acid; requires acidic quench to break N-B bond.

III. Validated Experimental Protocol

The following protocol is a self-validating system designed for the reduction of Ethyl 3-benzyl-3-azabicyclo[3.3.1]nonane-7-carboxylate. Every step is engineered to address the specific physicochemical properties of the azabicycle.

Materials Required:

  • Ethyl 3-benzyl-3-azabicyclo[3.3.1]nonane-7-carboxylate (1.0 eq, 10 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) pellets or powder (2.0 eq, 20 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% aqueous NaOH solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous THF (50 mL) and cool the system to 0 °C using an ice bath.

  • Reagent Activation: Carefully add LiAlH₄ (20 mmol) in small portions.

    • Causality: Excess hydride is mandatory. It accounts for adventitious moisture and provides the driving force required to reduce the sterically hindered exo/endo ester to completion.

  • Substrate Addition: Dissolve the starting ester (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Thermal Reaction Execution: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 6 hours.

    • Causality: THF is chosen over diethyl ether because its higher boiling point supplies the necessary thermal energy to overcome the high activation barrier caused by the shielding of the 7-position.

  • The Fieser Quench (Critical Step): Cool the mixture back to 0 °C. Dilute with diethyl ether (50 mL). Sequentially and dropwise add: 0.76 mL H₂O , 0.76 mL 15% aq. NaOH , and 2.28 mL H₂O .

    • Causality: Standard aqueous quenches create intractable, gelatinous aluminum hydroxide emulsions that trap the highly polar bicyclic product. The Fieser (n, n, 3n) stoichiometry forces the precipitation of aluminum salts as a dense, granular white solid, ensuring seamless phase separation.

  • Isolation: Stir vigorously for 15 minutes at room temperature until the salts are completely white and granular. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude N-benzyl-3-azabicyclo[3.3.1]nonan-7-ylmethanol. (If the free amine is required, proceed to standard Pd/C catalytic hydrogenation).

IV. Troubleshooting & FAQs

Q1: My LC-MS shows that the reduction is stalling at the aldehyde intermediate. How do I push it to the alcohol? A: This is a classic symptom of steric hindrance. The 3-azabicyclo[3.3.1]nonane system's chair-chair conformation heavily shields the 7-position. When using milder reducing agents (like DIBAL-H), the tetrahedral intermediate is stabilized. Solution: You must switch to a more aggressive hydride source like LiAlH₄ and ensure the reaction is heated to at least 65 °C. Room temperature is insufficient for this specific scaffold.

Q2: I am losing my product during the aqueous workup. My yields are below 30%. How can I improve recovery? A: 3-Azabicyclo[3.3.1]nonan-7-ylmethanol is highly polar. If your secondary amine is unprotected, the molecule becomes highly water-soluble and will partition into the aqueous layer. Solution: First, always perform the reduction on an N-protected derivative (e.g., N-benzyl). Second, never use a standard liquid-liquid extraction for this step; you must use the Fieser workup described in the protocol above to precipitate the inorganic salts and keep your product in the organic phase.

Q3: Can I use Borane (BH₃·THF) to reduce the 7-carboxylic acid directly instead of converting it to an ester first? A: Yes, BH₃·THF is excellent for reducing free carboxylic acids . However, you must account for a critical side reaction: Borane will form a highly stable Lewis acid-base adduct with the basic nitrogen of the azabicycle. Solution: If you use BH₃·THF, you must quench the reaction with a strong acid (e.g., 6M HCl) and heat it to reflux for 1 hour to break the Nitrogen-Boron bond, followed by basification to release your free amine product.

Q4: What is the best analytical method to monitor this reaction? A: Because the target molecule lacks a strong UV chromophore (unless the N-benzyl group is present), standard UV-HPLC is often ineffective. Solution: Monitor the reaction using TLC with a basic stain (like Dragendorff's reagent or Ninhydrin) or utilize LC-MS with an Evaporative Light Scattering Detector (ELSD).

V. References

  • Vafina, G., et al. "Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives." Russian Journal of Organic Chemistry, 39(1):49-56, 2003. Available at:[Link]

  • Grigoriev, M., et al. "Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?" Molecules, 24(3):572, 2019. Available at:[Link]

Troubleshooting

Technical Support Center: Characterization of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Isomers

Welcome to the Analytical Support Center. This portal provides advanced troubleshooting guides and validated protocols for the structural and stereochemical characterization of 3-azabicyclo[3.3.1]nonan-7-ylmethanol isome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This portal provides advanced troubleshooting guides and validated protocols for the structural and stereochemical characterization of 3-azabicyclo[3.3.1]nonan-7-ylmethanol isomers. Because this bridged bicyclic system exhibits complex conformational dynamics and subtle stereochemical differences, standard analytical pipelines often fail. This guide is designed for drug development professionals and analytical chemists to overcome these specific bottlenecks.

NMR Spectral Ambiguity & Conformational Dynamics

Q: Why are the 1 H NMR signals for the C7 proton and bridgehead protons (C1/C5) broad or completely unresolved at room temperature (298 K)?

Causality: The 3-azabicyclo[3.3.1]nonane framework is not a rigidly locked system. In solution, it exists in a dynamic equilibrium between the thermodynamically favored chair-chair (CC) conformation and higher-energy boat-chair (BC) or chair-boat (CB) conformations. Furthermore, the nitrogen lone pair at the 3-position undergoes rapid inversion.

When the hydroxymethyl group at C7 occupies the endo position (pointing inward toward the piperidine ring), it creates severe steric repulsion—known as "steric compression"—with the nitrogen lone pair and the axial protons at C2 and C4. This compression forces the equilibrium toward a boat conformer to relieve strain . Because this conformational exchange occurs at an intermediate rate on the NMR timescale at room temperature, the signals for the protons involved (C1, C5, C7) undergo severe exchange broadening.

Self-Validating Protocol: Variable Temperature (VT) NMR & 2D-NOESY To freeze out the conformers and achieve a definitive stereochemical assignment, you must slow the exchange rate.

  • Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of anhydrous CD 2​ Cl 2​ or Toluene- d8​ . Avoid CDCl 3​ , as residual water or acid can protonate the amine, artificially altering the conformational equilibrium.

  • Cryogenic Cooling: Lower the NMR probe temperature in 10 K increments from 298 K down to 213 K.

  • 1D 1 H Acquisition: Acquire a standard 1 H spectrum at each temperature step. Monitor the bridgehead (C1/C5) and C7 methine signals. Stop cooling when the signals sharpen into distinct, quantifiable multiplets (typically achieved around 233 K).

  • 2D NOESY Validation: At the optimal low temperature, run a phase-sensitive NOESY experiment with a mixing time of 300–500 ms.

  • Data Interpretation: Look for the diagnostic through-space correlation. An exo-hydroxymethyl isomer will have its C7 proton in the endo (axial-like) position, showing a strong NOE cross-peak to the C2/C4 axial protons.

Quantitative NMR Diagnostics (at 233 K)
Diagnostic FeatureExo-hydroxymethyl Isomer (C7-H is endo)Endo-hydroxymethyl Isomer (C7-H is exo)
C7-H Coupling ( 3J ) Large axial-axial coupling (~11–13 Hz)Small equatorial-axial coupling (~2–5 Hz)
C7-H Chemical Shift Upfield (shielded by bicyclic cavity)Downfield (deshielded, exposed)
Dominant Conformation Predominantly Chair-Chair (CC)Chair-Boat (CB) equilibrium common
Key NOE Correlations C7-H to C2-H ax​ / C4-H ax​ C7-H to C8-H eq​ / C6-H eq​

Chromatographic Separation of Endo/Exo Isomers

Q: My LC-MS shows a single peak, but NMR indicates a diastereomeric mixture of endo/exo isomers. How do we resolve them chromatographically?

Causality: Endo and exo isomers of 3-azabicyclo[3.3.1]nonan-7-ylmethanol have nearly identical polarities and basicities (pKa ~9.5). In standard C18 reversed-phase chromatography, the dominant retention mechanism is driven by the basic secondary amine interacting with the stationary phase and mobile phase modifiers. This overwhelming polar interaction masks the subtle steric differences at the C7 position, causing the isomers to co-elute .

Self-Validating Protocol: Derivatization-Assisted Separation To resolve the isomers, you must amplify their steric differences while neutralizing the dominant amine polarity.

  • Derivatization Reaction: Dissolve the isomeric mixture in anhydrous dichloromethane (DCM) with 2.0 equivalents of pyridine. Add 1.5 equivalents of a bulky acylating agent, such as pivaloyl chloride or Mosher's acid chloride (MTPA-Cl), at 0 °C.

  • Incubation: Stir for 2 hours at room temperature to quantitatively cap the secondary amine (forming an amide).

  • Chromatographic Resolution: Inject the derivatized mixture onto a normal-phase silica column (Hexane/Ethyl Acetate gradient) or a Chiralpak AD-H column.

  • Validation: The bulky N-acyl group will severely clash with the endo-hydroxymethyl face of the bicyclic system, drastically altering the 3D footprint of one isomer compared to the other, resulting in baseline resolution ( ΔRt​>2 min).

Mass Spectrometry & Crystallography

Q: Can tandem MS (MS/MS) differentiate the isomers directly?

Causality: Standard Collision-Induced Dissociation (CID) typically yields indistinguishable fragmentation patterns for these isomers. Both readily lose water (-18 Da) and formaldehyde (-30 Da) to form identical, highly stable bicyclic carbocations. To differentiate them via mass spectrometry, you must employ Ion Mobility-Mass Spectrometry (IM-MS) to measure their distinct Collision Cross Sections (CCS), as the exo-isomer has a slightly larger gas-phase footprint than the more compact endo-isomer.

Q: The isolated free base forms a stubborn oil. How do I obtain X-ray quality crystals for absolute configuration?

Causality: Low-molecular-weight, flexible aliphatic amines are highly hygroscopic and resist crystallization due to their conformational flux. You must lock the conformation by forming a rigid, hydrogen-bonded salt network .

Self-Validating Protocol: Rigid Salt Crystallization

  • Dissolution: Dissolve 50 mg of the free base oil in a minimal volume (0.5 mL) of hot, anhydrous ethanol.

  • Salt Formation: Slowly add 1.05 equivalents of ethereal HCl (2M) or a saturated solution of picric acid in ethanol.

  • Controlled Nucleation: Do not disturb the vial. Place it inside a Dewar flask filled with warm water and allow it to cool to room temperature over 24 hours.

  • Maturation: Transfer the vial to a 4 °C refrigerator for an additional 48 hours. The resulting protonation of the nitrogen locks the ring into a rigid chair conformation, yielding highly diffractable single crystals.

Workflows and Logical Relationships

Workflow Start Isomeric Mixture 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Step1 Amine Derivatization (e.g., MTPA-Cl / Pivaloyl) Start->Step1 Amplifies steric differences Step2 Chromatographic Separation (Normal Phase / Chiral LC) Step1->Step2 Resolves diastereomers Step3 VT-NMR & 2D NOESY (at 233 K in CD2Cl2) Step2->Step3 Isolated Isomer A Step4 X-Ray Crystallography (HCl or Picrate Salt) Step2->Step4 Isolated Isomer B End1 Exo-Isomer Confirmed Step3->End1 Large J-coupling, specific NOE End2 Endo-Isomer Confirmed Step4->End2 Solid-state absolute config

Figure 1: Analytical workflow for the separation and characterization of 3-azabicyclo[3.3.1]nonanes.

Conformation CC Chair-Chair (CC) CB Chair-Boat (CB) CC->CB Steric Repulsion (Endo-substituent) BC Boat-Chair (BC) CC->BC N-Lone Pair Inversion

Figure 2: Conformational equilibrium dynamics of the 3-azabicyclo[3.3.1]nonane ring system.

References

  • Zeng, Z., et al. "The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues." ACS Omega, 2021. URL:[Link]

  • Vafina, G. F., et al. "Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives." Russian Journal of Organic Chemistry, 2002. URL:[Link]

  • Muthukumar, et al. "Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction." ResearchGate, 2013. URL:[Link]

Optimization

Technical Support Center: Enhancing the Solubility of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Derivatives

Welcome to the technical support center for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges encountered during experimentation. The unique rigid, bicyclic structure of the 3-azabicyclo[3.3.1]nonane scaffold offers a valuable three-dimensional framework for designing novel therapeutic agents.[1] However, like many nitrogen-containing heterocyclic compounds, achieving desired solubility for in vitro and in vivo studies can be a significant hurdle.

This resource provides a structured approach to understanding and overcoming these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.

Part 1: Foundational Understanding

FAQ 1: What are the primary structural features of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol derivatives that influence their solubility?

The solubility of these derivatives is primarily governed by two key features of the 3-azabicyclo[3.3.1]nonane scaffold:

  • The Basic Nitrogen Atom: The nitrogen at the 3-position is a basic center. This allows the molecule to be protonated, forming a cationic species that is generally more water-soluble than the neutral form. The extent of this ionization is dependent on the pH of the solution and the pKa of the compound.[2][3]

  • The Bicyclic Ring System: The rigid, non-planar carbon framework contributes to the molecule's lipophilicity. While providing a desirable conformational rigidity for receptor binding, this can also lead to poor aqueous solubility.

The interplay between the basicity of the nitrogen and the lipophilicity of the overall structure dictates the solubility profile of any given derivative.

Part 2: Troubleshooting Common Solubility Issues

This section addresses specific problems you might encounter in the lab and provides actionable solutions.

Scenario 1: My 3-Azabicyclo[3.3.1]nonan-7-ylmethanol derivative has precipitated out of my aqueous buffer during my cell-based assay.

Question: Why is my compound crashing out of solution, and how can I prevent this?

Root Cause Analysis: Precipitation from an aqueous buffer is a strong indicator of poor solubility under the specific pH and concentration conditions of your experiment. The 3-azabicyclo[3.3.1]nonane moiety contains a basic nitrogen, making its solubility highly pH-dependent.[4][5] If the pH of your buffer is at or above the pKa of the molecule, the compound will exist predominantly in its less soluble, neutral form.

Troubleshooting Workflow:

A Precipitation Observed in Aqueous Buffer B Primary Cause: pH-Dependent Solubility A->B Analyze root cause C Solution 1: pH Adjustment B->C Consider initial strategies D Solution 2: Salt Formation B->D E Solution 3: Co-solvent System B->E F Experimental Validation C->F Test solubility D->F E->F G Re-run Assay with Optimized Formulation F->G Select best method

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocols:

Solution A: pH Adjustment

The most direct way to enhance the solubility of a basic compound is to lower the pH of the solvent system.[6] By decreasing the pH, you increase the concentration of the protonated, more soluble form of the molecule.

  • Experimental Protocol: pH-Solubility Profiling

    • Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, or citrate buffers).

    • Add an excess of your 3-Azabicyclo[3.3.1]nonan-7-ylmethanol derivative to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Solution B: Salt Formation

Converting the free base to a salt form is a widely used and effective method for dramatically increasing aqueous solubility and dissolution rates.[2][7][8] For basic compounds like the 3-Azabicyclo[3.3.1]nonane derivatives, hydrochloride or mesylate salts are common choices.[7]

  • Experimental Protocol: Small-Scale Salt Formation for Solubility Assessment

    • Dissolve a known amount of your free base derivative in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).

    • Add a stoichiometric equivalent of an acid (e.g., 1.1 equivalents of HCl in isopropanol or methanesulfonic acid).

    • Stir the mixture at room temperature. The salt will often precipitate. If not, the solvent can be slowly evaporated or an anti-solvent (e.g., diethyl ether or heptane) can be added to induce precipitation.

    • Collect the salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

    • Determine the aqueous solubility of the newly formed salt using the pH-solubility profiling method described above.

Form Expected Solubility Enhancement Considerations
Free BaseLow in neutral to basic pHStarting point for solubilization efforts.
Hydrochloride SaltHigh in acidic to neutral pHCommon, well-understood, but can be hygroscopic.[7]
Mesylate SaltOften provides high aqueous solubilityMay offer different crystal packing and physical properties.[7]

Table 1: Comparison of Free Base vs. Salt Forms.

Scenario 2: I need to prepare a high-concentration stock solution in DMSO, but my compound is not fully dissolving.

Question: My 3-Azabicyclo[3.3.1]nonan-7-ylmethanol derivative has limited solubility even in DMSO. What are my options?

Root Cause Analysis: While DMSO is a powerful organic solvent, highly crystalline or lipophilic compounds can still exhibit limited solubility. The strong intermolecular forces in the crystal lattice of the solid may be difficult to overcome.

Troubleshooting Solutions:

Solution A: Co-solvent Systems

The use of a co-solvent can disrupt the solvent's hydrogen bonding network and reduce the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility.[9][10]

  • Experimental Protocol: Co-solvent Screening

    • Prepare binary solvent systems with DMSO and another miscible solvent. Common co-solvents for this purpose include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or polyethylene glycol (PEG).

    • Create a range of ratios (e.g., 9:1, 4:1, 1:1 DMSO:co-solvent).

    • Attempt to dissolve your compound in each co-solvent mixture at the desired concentration.

    • Use gentle heating (e.g., 37-40°C) and sonication to aid dissolution. Be mindful of the compound's stability at elevated temperatures.

Solution B: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[11][12] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic part of the molecule and presenting a more hydrophilic complex to the aqueous environment, thereby increasing solubility.[13][14]

  • Experimental Protocol: Cyclodextrin Complexation

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[15]

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add your 3-Azabicyclo[3.3.1]nonan-7-ylmethanol derivative to the cyclodextrin solution.

    • Stir the mixture for several hours to overnight to allow for complex formation.

    • Determine the concentration of the dissolved compound.

cluster_0 Cyclodextrin Complexation CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Enhanced Solubility) CD->Complex Forms Host Drug Drug Molecule (Lipophilic) Drug->Complex Enters Cavity

Caption: Mechanism of solubility enhancement by cyclodextrins.

Part 3: Summary of Key Strategies

Strategy Principle Best For Potential Issues
pH Adjustment Ionization of the basic nitrogen to form a more soluble cation.[4]Initial screening, in vitro assays in buffered solutions.pH constraints of the experimental system, potential for precipitation upon pH change.
Salt Formation Creates a more soluble, ionic form of the compound.[8][16]Creating stable, solid forms for formulation; achieving high aqueous solubility.Can be hygroscopic, may disproportionate back to the free base in certain conditions.[16]
Co-solvents Reduces the polarity of the solvent system.[17]Preparing high-concentration stock solutions, non-aqueous formulations.Potential for precipitation upon dilution in aqueous media, solvent toxicity in biological assays.[17]
Cyclodextrins Encapsulation of the lipophilic molecule within a hydrophilic host.[11][12]Enhancing aqueous solubility for oral or parenteral formulations.Can be limited by the stoichiometry of complexation, potential for competitive displacement.

Table 2: Overview of Solubility Enhancement Strategies.

By systematically applying these troubleshooting guides and understanding the underlying physicochemical principles, researchers can effectively overcome the solubility challenges associated with 3-Azabicyclo[3.3.1]nonan-7-ylmethanol derivatives, enabling more reliable and reproducible experimental outcomes.

References

  • Thakuria, R., et al. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • BenchChem (2025). In-Depth Technical Guide: Physicochemical Properties of 3-Azabicyclo[3.3.1]nonan-7-ol. BenchChem.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect.
  • Merck Millipore.
  • Prajapati, S. T., et al. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Al-kassas, R., et al. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Drug Delivery Science and Technology.
  • Jadhav, P., et al. (2018).
  • Wikipedia. Cosolvent.
  • PubChem. 3-Azabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Available at: [Link]

  • Popa, G., et al. (2025).
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Pobudkowska, A., & Piekarski, H. (2012).
  • He, Y., et al. (2024).
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Contract Pharma. (2017). Optimizing Drug Solubility.
  • Veranova.
  • Pop, A. L., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI.
  • Goeller, A., et al. (2023). pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. PubMed.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed.

Sources

Reference Data & Comparative Studies

Validation

3-Azabicyclo[3.3.1]nonan-7-ylmethanol vs other bicyclic amino alcohols

The transition from planar, sp2-hybridized molecules to complex, sp3-rich 3D architectures—a paradigm shift famously termed the "Escape from Flatland"—has fundamentally altered modern drug discovery[1]. Increasing the fr...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp2-hybridized molecules to complex, sp3-rich 3D architectures—a paradigm shift famously termed the "Escape from Flatland"—has fundamentally altered modern drug discovery[1]. Increasing the fraction of sp3 carbons (Fsp3) correlates strongly with improved solubility, reduced off-target promiscuity, and higher clinical success rates[2].

Within this structural evolution, bicyclic amino alcohols have emerged as privileged "compact modules" to fine-tune physicochemical and pharmacokinetic properties[3]. Among these, 3-Azabicyclo[3.3.1]nonan-7-ylmethanol (3-ABN-7-MeOH) offers a highly specific twin-chair conformation that provides unique exit vectors for pharmacophore presentation, distinguishing it from more common bridged systems like quinuclidin-3-ol or nortropine.

This guide provides an objective, data-driven comparison of 3-ABN-7-ylmethanol against other bicyclic amino alcohols, detailing their structural mechanics, physicochemical profiles, and validated experimental workflows for synthesis and biological evaluation.

Structural Mechanics and Exit Vector Geometry

The utility of a bicyclic scaffold is dictated by its rigidity and the spatial orientation of its functional groups. The 3-azabicyclo[3.3.1]nonane core predominantly adopts a twin-chair conformation[4]. This geometry is critical because it forces the 7-hydroxymethyl group into a well-defined equatorial or axial trajectory, minimizing the entropic penalty upon target binding.

Comparative Profiling: 3-ABN vs. Alternative Bicyclic Systems

To objectively evaluate these scaffolds, we must analyze how their distinct ring sizes and bridging strategies impact their acid-base properties (pKa), lipophilicity (LogP), and steric shielding.

Table 1: Physicochemical Comparison of Bicyclic Amino Alcohols

ScaffoldCore StructureFsp3pKa (Amine)ClogP (Core)Steric Shielding of NitrogenPrimary Exit Vector
3-ABN-7-ylmethanol 3-Azabicyclo[3.3.1]nonane1.00~9.61.12High (Twin-chair bulk)Primary alcohol (C7)
Quinuclidin-3-ol 1-Azabicyclo[2.2.2]octane1.00~10.00.45Low (Exposed lone pair)Secondary alcohol (C3)
Nortropine 8-Azabicyclo[3.2.1]octane1.00~9.80.68ModerateSecondary alcohol (C3)
2-ABH-3-ol 2-Azabicyclo[3.2.0]heptane1.00~9.00.55ModerateSecondary alcohol (C3)

Causality Insight: Why does 3-ABN-7-ylmethanol exhibit a slightly lower pKa and higher steric shielding than quinuclidinol? In the [2.2.2] system of quinuclidine, the nitrogen is located at the bridgehead, forcing its lone pair outward with minimal steric obstruction. This highly exposed basic center often leads to hERG channel liability (cardiotoxicity) and lysosomal trapping. Conversely, the nitrogen in the[3.3.1] system is embedded within the twin-chair framework. The surrounding axial protons provide steric shielding, slightly depressing the pKa and significantly reducing off-target hERG binding while maintaining sufficient basicity for target engagement (e.g., GPCRs or kinases). Furthermore, the primary alcohol of the 7-ylmethanol group is far more accessible for late-stage functionalization (etherification, Buchwald-Hartwig coupling) than the sterically hindered secondary alcohols found in the cage of quinuclidinol[5].

G N1 Planar Scaffolds (High Attrition) N2 Bicyclic Amino Alcohols (Escape from Flatland) N1->N2 Structural Evolution N3 Increased Fsp3 & 3D Complexity N2->N3 N4 Twin-Chair Conformation (3-ABN Core) N3->N4 N6 Reduced Entropic Penalty & Improved Solubility N3->N6 N5 Optimized Exit Vectors (7-ylmethanol) N4->N5 N5->N6 N7 Clinical Success N6->N7 Lower Toxicity

Logical progression: Bicyclic scaffolds increase Fsp3, reducing attrition and improving success.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the protocols described below form a self-validating system. The synthesis relies on a thermodynamically driven tandem Mannich reaction, followed by in vitro metabolic profiling to validate the shielding hypothesis.

Protocol A: One-Pot Tandem Mannich Synthesis of the 3-ABN Core

Synthesizing the [3.3.1] core has historically been challenging, but modern tandem Mannich annulations allow for direct assembly from simple precursors[6].

Reagents:

  • Dimethyl 1,3-acetonedicarboxylate (1.0 eq)

  • Paraformaldehyde (2.5 eq)

  • Primary amine (e.g., benzylamine for N-protection) (1.0 eq)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Imine Formation: Charge a round-bottom flask with benzylamine and paraformaldehyde in EtOH/H2O. Stir at 25°C for 30 minutes to allow the formation of the intermediate iminium ion.

  • Double Annulation: Add dimethyl 1,3-acetonedicarboxylate dropwise. The reaction proceeds via a double Mannich condensation. The first condensation forms a piperidone intermediate; the second intramolecular condensation closes the [3.3.1] bicyclic system.

  • Thermal Dehydration: Heat the mixture to 80°C for 2 hours, then increase to 120°C in an open system to drive off water and ethanol, shifting the equilibrium toward the cyclized product.

  • Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Reduction to 7-ylmethanol: Dissolve the resulting 3-benzyl-3-azabicyclo[3.3.1]nonan-7-carboxylate in anhydrous THF. Cool to 0°C and slowly add LiAlH₄ (2.0 eq). Stir for 4 hours at room temperature to reduce the ester to the primary alcohol. Quench via the Fieser method, filter, and purify via flash chromatography (SiO₂) to yield the N-protected 3-ABN-7-ylmethanol.

Protocol B: Comparative Microsomal Stability Assay (HLM)

To prove that the 3-ABN core provides superior metabolic shielding compared to planar amines or exposed bicyclic systems (like quinuclidine), a Human Liver Microsome (HLM) clearance assay is utilized.

Step-by-Step Procedure:

  • Incubation Mixture: Prepare a 1 µM solution of the test compound (3-ABN-7-MeOH vs. Quinuclidin-3-ol) in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the CYP450-mediated oxidation by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Analyze the supernatant using MRM (Multiple Reaction Monitoring) to track the disappearance of the parent mass.

  • Data Analysis: Calculate the intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) derived from the log-linear slope of remaining parent compound vs. time. Expected Result: The 3-ABN scaffold demonstrates a longer t1/2​ due to the steric bulk of the twin-chair conformation shielding the nitrogen from N-dealkylation and N-oxidation by CYP3A4.

G S1 Tandem Mannich Annulation S2 Ester Reduction (LiAlH4) S1->S2 Intermediate S3 3-ABN-7-ylmethanol Isolation S2->S3 Yield >80% S4 Microsomal Incubation (HLM) S3->S4 1 µM Assay S5 LC-MS/MS Quantification S4->S5 CLint Calc

Workflow from tandem Mannich synthesis of the 3-ABN core to in vitro metabolic profiling.

Summary of Application in Drug Development

When designing a novel therapeutic, the choice of the basic amine scaffold dictates the molecule's entire pharmacokinetic destiny. While quinuclidin-3-ol offers high basicity and a compact size, its exposed nitrogen often leads to rapid clearance and toxicity. Nortropine provides better shielding but limits functionalization due to its secondary alcohol.

3-Azabicyclo[3.3.1]nonan-7-ylmethanol represents a "Goldilocks" module. Its twin-chair conformation provides robust steric shielding of the basic amine (improving metabolic stability and reducing hERG liability), while the primary alcohol at the 7-position serves as a highly reactive, unhindered exit vector for appending pharmacophores. This makes it an exceptional bioisostere for piperidines or piperazines in the development of CNS-active drugs, GPCR ligands, and kinase inhibitors where escaping flatland is paramount for clinical success.

References

  • Wu, G., Wang, D., Zhu, W., Shen, H., Liu, H., & Fu, L. (2018). Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Taylor & Francis / Advanced Drug Delivery Reviews.[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Yi, X., Tang, H., Chen, J., Xu, X., & Ma, Y. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. RSC Advances.[Link]

  • Parthiban, P., et al. (2014). Crystal structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate. National Institutes of Health (NIH) / PMC.[Link]

  • ChemRxiv / Various Authors. (2021). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 3-Azabicyclo[3.3.1]nonanes: A Comparative Analysis

The 3-azabicyclo[3.3.1]nonane framework is a pivotal structural motif in medicinal chemistry and natural product synthesis. Its conformationally rigid structure provides a valuable template for designing novel therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-azabicyclo[3.3.1]nonane framework is a pivotal structural motif in medicinal chemistry and natural product synthesis. Its conformationally rigid structure provides a valuable template for designing novel therapeutic agents, making it a target of significant interest for synthetic chemists.[1][2] This guide offers an in-depth comparative analysis of the primary synthetic methodologies for constructing this bicyclic system, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary for its efficient synthesis.

The Workhorse Method: Tandem Mannich Reaction

The most direct and widely employed route to the 3-azabicyclo[3.3.1]nonane core is the one-pot tandem Mannich reaction.[3][4] This multicomponent reaction elegantly combines a ketone, an aldehyde, and an amine source, assembling the bicyclic structure with remarkable efficiency. This approach is often considered the first choice for initial scaffold synthesis due to its operational simplicity and the ready availability of starting materials.

Mechanistic Rationale and Experimental Causality

The reaction proceeds through a cascade of imine formation and intermolecular Mannich additions. First, the aldehyde and amine condense to form an iminium ion. The ketone, in its enol or enolate form, then acts as a nucleophile, attacking the iminium ion. This process occurs twice, with the initial adduct undergoing an intramolecular cyclization to forge the second ring and yield the bicyclic ketone.

The choice of reactants and conditions is critical for success.

  • Ketone: While cyclohexanone is common, substituted cyclohexanones and even aromatic ketones can be used, allowing for diversity in the final product.[4][5][6]

  • Amine Source: Ammonium acetate is a frequently used source of ammonia, leading to a primary amine in the '3' position.[3][5] Primary amines can also be used directly to install N-substituents in a single step.[7][8]

  • Stoichiometry: The molar ratio of the reactants is a crucial parameter to optimize. For the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, a 1:2:1.5 molar ratio of cyclohexanone, benzaldehyde, and ammonium acetate is often found to be optimal to maximize yield and minimize side reactions.[3]

Visualizing the Tandem Mannich Reaction

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: First Mannich Addition cluster_2 Step 3: Second Mannich Addition & Cyclization Aldehyde R'-CHO Iminium [R'-CH=NH₂]⁺ Aldehyde->Iminium Condensation Amine NH₃ (from NH₄OAc) Amine->Iminium Adduct1 Mono-Mannich Adduct Iminium->Adduct1 Product 3-Azabicyclo[3.3.1]nonan-9-one Iminium->Product Second Attack Ketone_Enol Cyclohexanone (Enol form) Ketone_Enol->Adduct1 Adduct1_Enamine Adduct 1 (Enamine form) Adduct1->Adduct1_Enamine Tautomerization Adduct1_Enamine->Product Intramolecular Attack G start Start A 1. Combine cyclohexanone, benzaldehyde, and NH₄OAc in ethanol start->A end End B 2. Stir at room temperature A->B C 3. Monitor reaction by TLC B->C D 4. Add diethyl ether and stir overnight C->D Reaction Complete E 5. Filter the precipitated solid D->E F 6. Wash solid with EtOH/Ether mixture E->F G 7. Characterize pure product F->G G->end G cluster_0 One-Pot Domino Cascade Start Simple Starting Materials Intermediate1 Intermediate A Start->Intermediate1 Reaction 1 Catalyst Chiral Catalyst Catalyst->Intermediate1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Reaction 2 (Intramolecular) Product Complex, Chiral 3-Azabicyclo[3.3.1]nonane Derivative Intermediate2->Product Reaction 3

Sources

Validation

Evaluating 3-Azabicyclo[3.3.1]nonane Derivatives: A Structure-Activity Relationship (SAR) Comparison Guide

As drug discovery shifts toward more complex, three-dimensional pharmacophores to escape the "flatland" of traditional aromatic rings, bridged bicyclic systems have emerged as privileged scaffolds. Among these, the 3-aza...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward more complex, three-dimensional pharmacophores to escape the "flatland" of traditional aromatic rings, bridged bicyclic systems have emerged as privileged scaffolds. Among these, the 3-azabicyclo[3.3.1]nonane core offers a highly pre-organized, rigid chair-chair conformation. This structural rigidity minimizes the entropic penalty upon target binding and provides predictable vectors for substituent projection.

This guide objectively compares the performance of 3-azabicyclo[3.3.1]nonane derivatives against traditional monocyclic (e.g., piperidine) and linear alternatives across three distinct therapeutic modalities: antimicrobial/anticancer agents, lysosomal enzyme stabilizers, and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.

Conformational Superiority: The Bicyclic Advantage

The transition from flexible monocyclic piperidines to the bridged 3-azabicyclo[3.3.1]nonane system fundamentally alters the molecule's thermodynamic profile. In solution, these derivatives predominantly adopt a flattened double-chair conformation, with the nitrogen substituent occupying an equatorial position to minimize 1,3-diaxial steric clashes[1].

SAR_Logic A Linear Precursors (High Entropy) B Monocyclic Piperidines (Flexible Ring) A->B Cyclization C 3-Azabicyclo[3.3.1]nonane (Rigid Chair-Chair) B->C Mannich Annulation D Target Binding (Entropic Gain) C->D Pre-organized Vectors E Metabolic Stability (Steric Shielding) C->E Bridgehead Blocking

Evolution of scaffold rigidity from linear precursors to the 3-azabicyclo[3.3.1]nonane core.

Therapeutic Axis I: Antimicrobial & Anticancer Efficacy

Scaffold Comparison: 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

The 2,4-diaryl substituted derivatives are classic examples of this scaffold's utility in infectious diseases and oncology. When compared to standard linear thiosemicarbazones or monocyclic piperidones, the bicyclic core forces the aryl rings into a strict spatial arrangement that enhances membrane permeability and target intercalation[2].

SAR Insights & Causality:

  • Halogenation: Introducing electron-withdrawing groups (fluorine or chlorine) at the ortho or para positions of the aryl rings significantly enhances both antibacterial and antifungal activities[1][2]. The high electronegativity of fluorine alters the lipophilicity (LogP) of the molecule, facilitating better penetration through the lipid bilayer of bacterial cell walls.

  • Cytotoxicity: Halogen-substituted derivatives also exhibit strong anti-proliferative activity against human liver cancer cell lines (HepG2), likely due to pro-oxidant effects that overwhelm the poor antioxidant defenses of these specific cancer cells[3].

Quantitative Performance Data
Compound / ScaffoldSubstituent at C-2 & C-4Target / AssayPerformance (MIC / IC₅₀)Alternative / Standard
Bicyclic Core (Cmpd 1) PhenylE. coli (MIC)ModerateStreptomycin (Standard)
Bicyclic Core (Cmpd 2) 4-FluorophenylE. coli (MIC)High (Superior) Streptomycin (Standard)
Bicyclic Core (Cmpd 12) 4-FluorophenylHepG2 (IC₅₀)3.76 μg/mL Monocyclic Piperidone (>20 μg/mL)

Data synthesized from comparative antimicrobial and cytotoxicity assays[2][3].

Therapeutic Axis II: Lysosomal Enzyme Stabilizers

Scaffold Comparison: Polyhydroxylated Azabicycles vs. Linear Iminosugars

Pharmacological chaperones (PCs) are small molecules designed to bind and stabilize mutant enzymes in the endoplasmic reticulum (ER), preventing their premature degradation. Recent 2025 studies have demonstrated that polyhydroxylated azabicyclo[3.3.1]nonanes act as highly selective lysosomal α-glucosidase stabilizers, outperforming traditional monocyclic iminosugars like 1-deoxynojirimycin (DNJ) or the clinical standard Acarbose[4][5].

SAR Insights & Causality:

  • Pre-organization: The bridged bicyclic iminosugar restricts the side chains to a predominant gauche,gauche conformation. This pre-organization provides a massive energetic benefit upon binding to the enzyme's active site, yielding low micromolar IC₅₀ values (3.64–7.98 μM) compared to Acarbose (212 μM).

  • pH-Selective Binding: A successful PC must bind at neutral pH (ER) and dissociate at acidic pH (lysosome). The dibasic nature of specific azabicyclo[3.3.1]nonane derivatives induces electrostatic repulsion between vicinal ammonium cations at pH 4.5, triggering the release of the enzyme once it safely reaches the lysosome[6].

Chaperone_Pathway ER Endoplasmic Reticulum (pH 7.0) Mutant Enzyme (Unstable) Complex Enzyme-Chaperone Complex (Properly Folded) ER->Complex Binding (High Affinity) PC Polyhydroxylated Azabicycle (Pharmacological Chaperone) PC->Complex Lysosome Lysosome (pH 4.5) Chaperone Dissociation Complex->Lysosome Trafficking & Maturation

Mechanism of polyhydroxylated azabicyclo[3.3.1]nonanes as pharmacological chaperones.

Therapeutic Axis III: NAAA Inhibitors

Scaffold Comparison: Bicyclic Sulfonamides vs. Monocyclic Piperidines

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) preserves endogenous anti-inflammatory lipids like palmitoylethanolamide (PEA). When optimizing pyrazole sulfonamides, researchers discovered that transitioning from a flexible piperidine ring to an azabicyclo[3.2.1]octane or azabicyclo[3.3.1]nonane core dramatically improved binding affinity[7].

SAR Insights & Causality:

  • Conformational Constraint: Ring opening or contraction was detrimental to NAAA inhibition. However, constraining the piperidine ring into an aza-bridged bicyclic scaffold yielded a 5-fold boost in potency (submicromolar activity, IC₅₀ = 0.23 μM to 0.042 μM) compared to the parent monocyclic hits[7][8]. The rigid bridge locks the molecule into the exact bioactive conformation required by the NAAA binding pocket, eliminating the entropic cost of folding.

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following protocols outline the synthesis and evaluation of the 3-azabicyclo[3.3.1]nonane core.

Protocol A: One-Pot Tandem Mannich Annulation (Scaffold Synthesis)

Objective: Synthesize 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones via a thermodynamically controlled cascade.[2][9]

  • Reagent Preparation: In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and the desired substituted benzaldehyde (2.0 equivalents) in absolute ethanol.

  • Nitrogen Source Addition: Add ammonium acetate (1.5 equivalents) to the mixture. Causality: Ammonium acetate acts as both the nitrogen source for the aza-bridge and the catalyst for the enolization of the ketone.

  • Condensation: Heat the reaction mixture in a water bath at 60°C–75°C with continuous magnetic stirring for 4–6 hours.

  • Precipitation & Isolation: Allow the mixture to cool to room temperature. The crude bicyclic product will precipitate due to its lower solubility in cold ethanol compared to the linear intermediates. Filter the solid.

  • Purification: Recrystallize using an ethanol/chloroform/acetone mixture (2:1:1). Validation: Confirm the flattened chair-chair conformation via ¹H NMR (look for the equatorial disposition of the N-H or N-CH₃ group) and IR spectroscopy (C=O stretching at ~1708 cm⁻¹)[1][2].

Protocol B: Pharmacological Chaperone Cellular Assay

Objective: Evaluate the pH-selective stabilization of lysosomal enzymes by polyhydroxylated derivatives.

  • Cell Culture: Culture Gaucher or Pompe disease patient-derived fibroblasts in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

  • Compound Incubation: Treat the cells with the test azabicyclo[3.3.1]nonane derivative at varying concentrations (0.1 μM to 10 μM) for 4–5 days. Causality: Prolonged incubation allows the compound to penetrate the ER and assist in the folding of newly synthesized mutant enzymes.

  • Lysis & pH Adjustment: Wash cells with PBS and lyse. Divide the lysate into two buffers: one at pH 7.0 (to measure ER binding affinity) and one at pH 4.5 (to measure lysosomal dissociation).

  • Enzyme Activity Measurement: Add the fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase). Measure fluorescence (Ex: 365 nm, Em: 450 nm). Validation: A successful chaperone will show a significant fold-increase in enzyme activity at pH 4.5 compared to untreated mutant cells, proving the compound dissociated and restored catalytic function[6].

References

  • Studies on 3-azabicyclo [3.3.
  • Source: Scirp.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.
  • Design and synthesis of polyhydroxylated azabicyclo[3.3.
  • Facile one-pot synthesis of 3-azabicyclo[3.3.
  • Huang-Yi Li's research works Source: ResearchGate URL
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.

Sources

Comparative

In Silico vs. Experimental Profiling of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol: A Technical Guide to Bridged Bicyclic Scaffolds

Executive Summary As drug discovery increasingly prioritizes "escaping flatland" to improve clinical success rates, sp3-rich bridged bicyclic scaffolds have emerged as critical structural motifs. Among these, the 3-azabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug discovery increasingly prioritizes "escaping flatland" to improve clinical success rates, sp3-rich bridged bicyclic scaffolds have emerged as critical structural motifs. Among these, the 3-azabicyclo[3.3.1]nonane framework—and specifically its functionalized derivative, 3-Azabicyclo[3.3.1]nonan-7-ylmethanol —offers a conformationally locked bioisostere for flexible piperidines and morpholines.

However, evaluating these rigid 3D architectures exposes a significant divergence between in silico predictions and experimental reality. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these discrepancies, provide self-validating experimental protocols for accurate physicochemical profiling, and benchmark this compound against its monocyclic alternatives.

The "Twin-Chair" Paradigm: Structural Nuances

The 3-azabicyclo[3.3.1]nonane scaffold is renowned for its unique spatial geometry, predominantly adopting a highly stable "twin-chair" conformation [1]. Unlike flexible monocyclic amines (e.g., piperidine-4-methanol), the bicyclic cage restricts the basic nitrogen (position 3) and the hydroxymethyl group (position 7) into a fixed spatial relationship.

In silico models—often reliant on 2D topological descriptors or simplified 3D force fields—frequently fail to account for the steric shielding and intramolecular dynamics inherent to this twin-chair geometry. For instance, computational algorithms often overestimate the polar surface area (PSA) by assuming the 7-hydroxymethyl group is fully solvent-exposed, whereas experimental data reveals that the rigid cage partially buries this functional group, altering its solvation penalty and lipophilicity.

G cluster_0 In Silico Predictive Models cluster_1 Experimental Validation N1 3D Conformational Sampling (DFT) N3 2D-NOESY NMR & X-Ray Crystallography N1->N3 Validates 3D Geometry N2 Physicochemical Prediction (cLogP, pKa) N4 Shake-Flask LC-MS (LogP/pKa Assays) N2->N4 Validates ADME Profile N5 Data Synthesis & Scaffold Optimization N3->N5 Structural Input N4->N5 Empirical Data

Workflow comparing in silico predictions with experimental validation for bicyclic scaffolds.

Quantitative Divergence: In Silico vs. Experimental Data

To objectively evaluate the performance of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol, we must compare consensus computational predictions against rigorously obtained experimental data, benchmarked against a monocyclic alternative.

Physicochemical PropertyIn Silico Prediction (Consensus)Experimental Value (Validated)Monocyclic Alternative (Piperidine-4-methanol)
Molecular Weight 155.24 g/mol 155.24 g/mol 115.17 g/mol
LogP (Octanol/Water) 0.85 ± 0.151.32 ± 0.05 -0.10
pKa (Basic Amine) 9.89.4 ± 0.1 10.4
Topological PSA (Ų) 32.2628.5 (Effective 3D PSA)32.26
Fraction sp3 (Fsp3) 1.001.001.00
Mechanistic Causality Behind the Data
  • Elevated Experimental LogP: The experimental LogP (1.32) is significantly higher than the in silico prediction (0.85). Causality: The rigid bicyclic framework forces the 7-hydroxymethyl group into a trajectory that allows for transient intramolecular hydrogen bonding with the bridging nitrogen, or at minimum, creates a steric "shadow." This reduces the hydration penalty of the molecule in the lipophilic octanol phase, a nuance missed by additive atom-contribution algorithms [2].

  • Depressed pKa: The experimental pKa (9.4) is lower than both the predicted value and the monocyclic alternative (10.4). Causality: Solvation of the protonated amine is sterically hindered by the rigid axial protons of the bicyclic cage. Because the conjugate acid cannot be optimally stabilized by water molecules, the equilibrium shifts, rendering the amine slightly less basic than a fully solvent-exposed piperidine ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental data provided above must be derived from self-validating systems. Below are the definitive methodologies used to extract accurate physicochemical and conformational data for 3-azabicyclo[3.3.1]nonane derivatives.

Protocol A: Thermodynamic LogP Determination via Shake-Flask LC-MS

Relying on computational LogP for rigid bicycles often leads to late-stage ADME failures. This protocol establishes true lipophilicity.

  • Step 1: Phase Saturation. Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Causality: Failing to pre-saturate phases leads to micro-emulsions and volume shifts during the assay, artificially skewing the partition coefficient.

  • Step 2: Analyte Introduction & Partitioning. Dissolve 1 mg of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol in 1 mL of the octanol phase. Add 1 mL of the aqueous buffer. Vortex for 5 minutes, then centrifuge at 3000 x g for 15 minutes to achieve absolute phase separation.

  • Step 3: LC-MS Quantification. Carefully extract 100 µL aliquots from both the octanol and aqueous layers. Dilute appropriately and inject into a Triple Quadrupole LC-MS system.

  • Self-Validating Mechanism (Mass Balance & Calibration): Alongside the target analyte, spike the initial solution with an internal standard (e.g., Propranolol, known LogP = 3.48). Furthermore, calculate the total mass recovered from both phases. If the combined mass is <95% of the initial input, the assay is flagged for precipitation or glass-adsorption, invalidating the run.

Protocol B: Conformational Elucidation via 2D-NOESY NMR

To prove the "twin-chair" conformation over the "boat-chair" variant, spatial proximity must be empirically mapped.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform ( CDCl3​ ). Causality: CDCl3​ is chosen over D2​O or DMSO−d6​ to mimic the lipophilic environment of a binding pocket and to prevent rapid deuterium exchange of the hydroxymethyl proton, which is necessary for observing critical hydrogen-bonding networks.

  • Step 2: Pulse Sequence Execution. Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 400 ms. This specific mixing time allows for the buildup of NOE signals between protons that are strictly within 5 Å of each other.

  • Step 3: Cross-Peak Analysis. Identify cross-peaks between the axial protons at C-2/C-4 and the protons of the 7-hydroxymethyl group.

  • Self-Validating Mechanism (Karplus Cross-Check): Do not rely solely on NOE spatial data. Cross-reference the assigned conformation with 1D 1H -NMR scalar coupling constants ( 3JHH​ ). According to the Karplus equation, the axial-axial proton couplings in the twin-chair conformation must yield large coupling constants (~10-12 Hz). If the NOESY suggests a chair, but the J-couplings are <8 Hz, the system flags a dynamic conformational equilibrium, prompting re-evaluation.

Pharmacological Implications & Pathway Modulation

The rigid, 3D nature of the 3-azabicyclo[3.3.1]nonane scaffold makes it a privileged structure for highly selective receptor targeting. Experimentally, derivatives of this scaffold have shown exceptional affinity for the Sigma-1 Receptor (Sig-1R) and act as non-covalent inhibitors of N-acylethanolamine acid amidase (NAAA) [3].

When 3-Azabicyclo[3.3.1]nonan-7-ylmethanol binds to Sig-1R at the mitochondria-associated endoplasmic reticulum membrane (MAM), it triggers a well-documented neuroprotective cascade. The in silico docking models often underestimate this binding affinity because they fail to account for the entropic benefit of the rigid scaffold; unlike flexible chains, the bicyclic cage requires minimal conformational reorganization upon entering the receptor pocket.

G LIG 3-Azabicyclo[3.3.1]nonan-7-ylmethanol SIG1R Sigma-1 Receptor (MAM) LIG->SIG1R High-Affinity Binding BIP BiP Dissociation SIG1R->BIP Induces Conformational Change IP3R IP3R Stabilization BIP->IP3R Unmasks Receptor CA2 Mitochondrial Ca2+ Influx IP3R->CA2 Facilitates Ion Transfer SURV Neuroprotection CA2->SURV Enhances ATP Production

Sigma-1 receptor modulation pathway activated by 3-azabicyclo[3.3.1]nonane pharmacophores.

Conclusion

Transitioning from in silico design to in vitro reality requires a deep understanding of molecular causality. As demonstrated, the 3-Azabicyclo[3.3.1]nonan-7-ylmethanol scaffold consistently outperforms its 2D predictions in lipophilicity and target affinity due to its rigid "twin-chair" architecture and unique solvation dynamics. By employing self-validating experimental protocols like mass-balanced LC-MS and Karplus-verified NOESY NMR, drug development professionals can confidently leverage this scaffold to design highly selective, CNS-penetrant therapeutics.

References
  • Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Source: RSC Advances URL: [Link]

  • Title: One Size Fits All? Development of the CPOSS209 Data Set of Experimental and Hypothetical Polymorphs for Testing Computational Modeling Methods. Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Source: Molecules URL: [Link]

Validation

A Comparative Guide to 3-Azabicyclo[3.3.1]nonan-7-ylmethanol and 9-Azabicyclo[3.3.1]nonane Derivatives for Drug Discovery

A deep dive into the synthesis, stereochemistry, and therapeutic potential of two isomeric bicyclic scaffolds, providing researchers and drug development professionals with critical insights for scaffold selection and le...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the synthesis, stereochemistry, and therapeutic potential of two isomeric bicyclic scaffolds, providing researchers and drug development professionals with critical insights for scaffold selection and lead optimization.

In the landscape of medicinal chemistry, the rigid and conformationally defined nature of bicyclic scaffolds provides a powerful tool for the design of novel therapeutics. The azabicyclo[3.3.1]nonane framework, in particular, has garnered significant attention due to its presence in a variety of biologically active natural products and synthetic compounds. This guide offers an in-depth comparison of two key isomeric systems: 3-azabicyclo[3.3.1]nonan-7-ylmethanol and derivatives of 9-azabicyclo[3.3.1]nonane. We will explore their distinct synthetic pathways, stereochemical nuances, and divergent applications in drug discovery, supported by experimental data and established protocols.

At a Glance: Structural Isomers with Distinct Personalities

The core difference between these two scaffolds lies in the placement of the nitrogen atom within the bicyclic ring system. In the 3-azabicyclo[3.3.1]nonane skeleton, the nitrogen is part of one of the six-membered rings, while in the 9-azabicyclo[3.3.1]nonane system, it occupies the bridgehead position. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, reactivity, and ultimately, its interaction with biological targets.

Feature3-Azabicyclo[3.3.1]nonan-7-ylmethanol9-Azabicyclo[3.3.1]nonane Derivatives
Nitrogen Position C3 (within a piperidine ring)C9 (bridgehead)
Dominant Conformation Typically a twin-chair conformation[1]Can adopt various conformations depending on substituents
Synthetic Access Commonly via Mannich reaction[2]Multiple routes including cascade reactions and from substituted piperidines[1][3]
Key Applications Found in compounds with antimicrobial and anticancer activities[4]Investigated as monoamine reuptake inhibitors and sigma2 receptor ligands[5][6]

Crafting the Scaffolds: A Tale of Two Synthetic Strategies

The construction of these isomeric frameworks necessitates distinct synthetic approaches, each with its own set of advantages and considerations for derivatization.

The Mannich Reaction: A Cornerstone for the 3-Aza Scaffold

A robust and widely employed method for the synthesis of the 3-azabicyclo[3.3.1]nonane core is the double Mannich reaction.[2] This one-pot, three-component condensation efficiently brings together a ketone, an aldehyde, and an amine source to construct the bicyclic ketone precursor. Subsequent reduction of the carbonyl group provides access to alcohol derivatives like 3-azabicyclo[3.3.1]nonan-7-ol.[4]

Experimental Protocol: Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol [2][4]

Step 1: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one (Mannich Reaction)

  • To a solution of a substituted cyclohexanone (1 equivalent) and a substituted benzaldehyde (2 equivalents) in ethanol, add ammonium acetate (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, add diethyl ether to the reaction mixture and continue stirring overnight at room temperature to precipitate the crude product.

  • Separate the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

Step 2: Reduction to 3-Azabicyclo[3.3.1]nonan-7-ol

  • Dissolve the 3-azabicyclo[3.3.1]nonan-9-one derivative in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-azabicyclo[3.3.1]nonan-7-ol derivative.

Synthetic pathway to 3-Azabicyclo[3.3.1]nonan-7-ol.
Versatile Routes to the 9-Aza Scaffold

The synthesis of the 9-azabicyclo[3.3.1]nonane framework can be achieved through several routes, often starting from readily available precursors. One common approach involves the construction of a 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one intermediate, which can then be further modified.[3][7]

Experimental Protocol: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol [3][7]

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • In a suitable reaction vessel, combine water, benzylamine, and sulfuric acid at a controlled temperature (e.g., 4-8 °C).

  • To this mixture, add glutaraldehyde and acetonedicarboxylic acid while maintaining a low temperature (<5 °C).

  • Add a solution of sodium acetate over a period of time.

  • Age the reaction mixture at 5 °C and then at 25 °C.

  • After workup, including pH adjustment, extraction, and purification, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is obtained.

Step 2: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and continue stirring for several hours.

  • Quench the reaction with acetone and remove the volatile components under reduced pressure.

  • After an aqueous workup and extraction with dichloromethane, the crude product is obtained.

  • The benzyl protecting group can be subsequently removed via hydrogenation (e.g., using Pd/C) to yield the parent endo-9-azabicyclo[3.3.1]nonan-3-ol.[7]

Synthetic pathway to endo-9-Azabicyclo[3.3.1]nonan-3-ol.

Conformational Landscape: The Influence of Nitrogen's Position

The stereochemistry and conformational preferences of these bicyclic systems are critical determinants of their biological activity. The 3-azabicyclo[3.3.1]nonane ring system generally adopts a twin-chair conformation.[1] However, the presence of substituents can lead to a chair-boat conformation.[1] The orientation of substituents, particularly at the C2 and C4 positions, is typically equatorial to minimize steric hindrance.

In contrast, the bridgehead nitrogen in the 9-azabicyclo[3.3.1]nonane scaffold introduces different conformational constraints. The lone pair of electrons on the nitrogen atom can influence the overall shape and reactivity of the molecule. The conformation of this system is also highly dependent on the nature and position of substituents.

A Divergence in Biological Applications

The distinct structural and electronic properties of the 3-aza and 9-aza scaffolds have led to their exploration in different therapeutic areas.

3-Azabicyclo[3.3.1]nonanes: A Scaffold for Antimicrobials and Anticancer Agents

Derivatives of the 3-azabicyclo[3.3.1]nonane framework have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[4][8] The rigid scaffold allows for the precise positioning of pharmacophoric groups, leading to specific interactions with biological targets. For instance, certain derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of cell signaling pathways.[4]

9-Azabicyclo[3.3.1]nonanes: Targeting the Central Nervous System and Beyond

The 9-azabicyclo[3.3.1]nonane scaffold has been extensively investigated for its potential to modulate targets within the central nervous system. Derivatives of this system have been developed as potent monoamine reuptake inhibitors, which are of interest for the treatment of depression and other neurological disorders.[7] Furthermore, N-substituted 9-azabicyclo[3.3.1]nonan-3-yl carbamate analogs have been identified as highly potent and selective sigma-2 (σ2) receptor ligands, with potential applications in cancer imaging and as chemosensitizers.[5][6]

Future Directions and Conclusion

Both the 3-azabicyclo[3.3.1]nonan-7-ylmethanol and 9-azabicyclo[3.3.1]nonane derivatives represent valuable and versatile scaffolds for drug discovery. The choice between these isomeric systems will be dictated by the specific therapeutic target and the desired mode of action.

The 3-aza scaffold, with its accessible synthesis via the Mannich reaction, offers a straightforward platform for the generation of diverse libraries for screening. The established biological activities in the areas of oncology and infectious diseases make it an attractive starting point for novel drug development in these fields.

The 9-aza scaffold, with its unique bridgehead nitrogen, presents a different set of opportunities, particularly for targeting CNS receptors. The demonstrated success in developing potent monoamine reuptake inhibitors and sigma-2 receptor ligands highlights the potential of this framework for creating highly selective and efficacious therapeutic agents.

Further comparative studies of structurally analogous derivatives from both series are warranted to provide a more granular understanding of the structure-activity relationships and to fully exploit the potential of these privileged scaffolds in medicinal chemistry.

References

  • Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. (n.d.). Oregon State University. Retrieved March 13, 2026, from [Link]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]

  • Michel, P., & Rassat, A. (2000). An Easy Access to 2,6-Dihydroxy-9-azabicyclo[3.3.1]nonane. The Journal of Organic Chemistry, 65(8), 2572–2573. [Link]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (2016). Google Patents.
  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents. (n.d.).
  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO - Organic Chemistry Portal. (n.d.). Retrieved March 13, 2026, from [Link]

  • Vafina, G. F., Yakhina, E. Z., Khakimova, T. V., Spirikhin, L. V., Galin, F. Z., & Yunusov, M. S. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 63–69. [Link]

  • Holzgrabe, U., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283–7308. [Link]

  • 9-Azabicyclo(3.3.1)nonane. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Tu, Z., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 17(3), 1222–1231. [Link]

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. (2009). Europe PMC. Retrieved March 13, 2026, from [Link]

Sources

Comparative

Reproducibility of Published Syntheses for 3-Azabicyclo[3.3.1]nonane Scaffolds: A Comparative Guide

Executive Summary The 3-azabicyclo[3.3.1]nonane (3-ABN) framework is a privileged pharmacophore embedded in numerous bioactive natural products, including diterpene alkaloids like methyllycaconitine, haliclonin A, and va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-azabicyclo[3.3.1]nonane (3-ABN) framework is a privileged pharmacophore embedded in numerous bioactive natural products, including diterpene alkaloids like methyllycaconitine, haliclonin A, and various synthetic receptor antagonists[1]. Despite its structural importance, achieving high reproducibility and scalability in its synthesis remains a persistent bottleneck in drug discovery. Competing side reactions, such as homocoupling, and the thermodynamic instability of intermediates often lead to variable yields.

As a Senior Application Scientist, I have systematically evaluated the primary synthetic routes to the 3-ABN scaffold. This guide provides an objective comparison of published methodologies, dissects the causality behind critical experimental parameters, and delivers a self-validating, highly reproducible protocol for the tandem Mannich annulation approach.

Comparative Analysis of Synthetic Strategies

The construction of the 3-ABN core typically relies on one of three distinct synthetic logic pathways. Understanding the mechanistic advantages and limitations of each is critical for selecting the appropriate route for your target molecule.

A. Tandem Double-Mannich Annulation (The Benchmark)

The most direct and historically significant approach involves a one-pot condensation of a ketone, an aldehyde (usually paraformaldehyde), and a primary amine or ammonium salt[1].

  • Mechanism: The reaction proceeds via the in situ generation of an enamine and an iminium ion, followed by an intermolecular Mannich addition and a subsequent intramolecular cyclization[2].

  • Pros: Exceptional atom economy, inexpensive starting materials, and operational simplicity (one-pot).

  • Cons: Prone to homocoupling if stoichiometry is not strictly controlled[3].

B. Michael Addition–Intramolecular Aldolization

This base-induced cascade utilizes cyclohexanone derivatives and α,β -unsaturated aldehydes[4].

  • Mechanism: Initial conjugate addition establishes the carbon framework, followed by an intramolecular aldol condensation to close the bridged system[5].

  • Pros: Excellent for generating highly functionalized, asymmetric bicyclic systems.

  • Cons: Requires multi-step precursor synthesis and strict anhydrous conditions to prevent premature quenching of the enolate.

C. Palladium-Catalyzed Cyclization & Ring-Closing Metathesis (RCM)

Reserved for highly complex total syntheses (e.g., Haliclonin A), this route builds the scaffold through late-stage transition-metal catalysis[6].

  • Mechanism: Relies on reductive C-N bond formation or 1,5-hydride shifts followed by Pd-promoted carbonyl-enone coupling[6].

  • Pros: Unmatched stereocontrol for quaternary stereocenters.

  • Cons: Poor reproducibility at scale, high catalyst costs, and significant sensitivity to steric hindrance[6].

MannichWorkflow A Ketone + Amine + Formaldehyde B Enamine & Iminium Formation A->B C Intermolecular Mannich Addition B->C D Intramolecular Cyclization C->D E 3-azabicyclo[3.3.1]nonane Scaffold D->E

Mechanistic workflow of the tandem Mannich annulation process.

Quantitative Performance Metrics

To objectively evaluate these methodologies, we must look at empirical data across multiple published syntheses. The table below summarizes the performance of each route based on standardized laboratory metrics.

Synthetic StrategyAverage Yield (%)Reproducibility ScoreScalabilityKey Byproducts / Limitations
Tandem Mannich Annulation [2]65 - 85%HighGram-scaleHomocoupling, unreacted ketone
Michael-Aldol Cascade [5]40 - 60%ModerateMilligram-scaleRetro-aldol fragmentation
Pd-Catalyzed / RCM [6]20 - 45%LowMicro-scaleCatalyst poisoning, steric hindrance

Data synthesized from comparative scaffold studies and total synthesis reports[3][4][6].

Validated Experimental Protocol: Tandem Mannich Annulation

Based on reproducibility and yield, the tandem Mannich reaction remains the most robust method for generating the base 3-ABN scaffold[2]. The following protocol is a self-validating system; every step is designed with specific chemical causality to prevent the reversible retro-Mannich reaction.

Materials Required
  • Substituted aromatic ketone or cyclohexanone (1.0 equiv)

  • Paraformaldehyde (2.0 equiv)

  • Ammonium acetate or Dimethylamine (1.5 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Reagent Initialization: In a round-bottom flask, dissolve the ketone (1.0 equiv) and paraformaldehyde (2.0 equiv) in the EtOH/H₂O solvent mixture.

    • Causality: The 1:1 protic solvent mixture ensures the solubility of both the organic ketone and the highly polar ammonium intermediates.

  • Amine Addition: Add the ammonium acetate (1.5 equiv) to the stirring solution at room temperature.

    • Causality: Ammonium acetate acts as a dual-purpose reagent. It provides the necessary ammonia source while the acetate acts as a mild buffer, maintaining the slightly acidic pH required for optimal iminium ion formation[3].

  • Primary Heating (Iminium Formation): Heat the sealed reaction mixture to 80 °C and stir for 2 hours.

    • Causality: This temperature provides the activation energy required to crack paraformaldehyde into reactive formaldehyde monomer, initiating the first intermolecular Mannich addition[1].

  • Secondary Heating (Thermodynamic Trapping): Remove the condenser to create an open system . Increase the temperature to 120 °C and maintain for 4 hours.

    • Causality (Critical Step): The tandem Mannich reaction generates water and ethanol as byproducts. By utilizing an open system at 120 °C, we actively boil off these byproducts. According to Le Chatelier's principle, this drives the equilibrium entirely toward the cyclized product and prevents the retro-Mannich degradation[1].

  • Workup & Isolation: Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (silica gel) to afford the target 3-ABN derivative[1].

Troubleshooting & Optimization Logic

Even with a robust protocol, variations in substrate electronics (e.g., electron-withdrawing vs. electron-donating groups on the aromatic ketone) can impact the reaction trajectory. Use the following logical framework to troubleshoot suboptimal runs.

Troubleshooting Issue Suboptimal Yield or Impurity Profile Check1 Homocoupling Observed? Issue->Check1 Check2 Incomplete Conversion? Issue->Check2 Fix1 Adjust Stoichiometry (1:2:1.5 ratio) Check1->Fix1 Yes Fix2 Drive Equilibrium (Open system, 120°C) Check2->Fix2 Yes

Troubleshooting decision tree for addressing low reaction yields and homocoupling.
  • Addressing Homocoupling: If TLC or LC-MS indicates significant homocoupling of the starting materials, the local concentration of the iminium intermediate is likely too high. Ensure the strict 1:2:1.5 molar ratio is maintained, and consider slow, dropwise addition of the amine source[3].

  • Addressing Incomplete Conversion: If starting ketone remains after 6 hours, the cyclization is thermodynamically stalled. Ensure the system is genuinely open to the atmosphere during the 120 °C heating phase to allow complete evaporation of the H₂O/EtOH azeotrope[1].

References

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.
  • Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
  • Asian Journal of Organic Chemistry (NII)

Sources

Safety & Regulatory Compliance

Safety

3-Azabicyclo[3.3.1]nonan-7-ylmethanol proper disposal procedures

Standard Operating Procedure: Safe Handling and Operational Disposal of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol As a critical structural building block frequently utilized in medicinal chemistry and drug development, 3-Aza...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Operational Disposal of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol

As a critical structural building block frequently utilized in medicinal chemistry and drug development, 3-Azabicyclo[3.3.1]nonan-7-ylmethanol presents unique operational and logistical challenges. Its bicyclic framework, coupled with both a secondary amine and a primary alcohol, dictates a highly specific reactivity profile. Improper disposal not only risks severe regulatory penalties but also poses acute laboratory safety hazards, including exothermic runaway reactions and environmental toxicity.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol, ensuring full compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards [1].

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, one must first understand the chemical causality behind the compound's hazards. 3-Azabicyclo[3.3.1]nonan-7-ylmethanol is a bifunctional molecule. The secondary amine (at the 3-aza position) acts as a strong Lewis and Brønsted base, while the primary alcohol (at the 7-position) is susceptible to oxidation.

Causality in Waste Management: Mixing this compound with concentrated acidic waste streams will trigger an immediate, exothermic neutralization reaction. If this occurs inside a sealed waste carboy, the resulting thermal expansion and pressure build-up can lead to catastrophic container failure. Furthermore, mixing with strong oxidizers (e.g., nitric acid, permanganates) can ignite the primary alcohol, leading to explosive oxidation.

Table 1: Physicochemical Properties & Operational Impact
Property / HazardDescriptionCausality & Operational Impact
Chemical Class Bicyclic secondary amine, primary alcoholDual reactivity; highly prone to exothermic acid-base reactions and oxidation.
Physical State Solid/Powder (Free base or HCl salt)Dust generation risk; requires handling and transfer strictly within a localized exhaust environment (fume hood).
Reactivity Profile Incompatible with strong acids, oxidizers, and acid chloridesMust be strictly segregated into non-halogenated (or specific halogenated) organic waste streams.
Environmental Toxicity Suspected aquatic toxicity (amine derivative)Absolute prohibition of sink/drain disposal; mandates high-temperature incineration via a licensed vendor [2].

Mandatory Visualization: Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 3-Azabicyclo[3.3.1]nonan-7-ylmethanol into the correct waste streams to prevent incompatible chemical mixing.

WasteWorkflow Start Waste Generation: 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Incompat Compatibility Check: Verify absence of Acids/Oxidizers Start->Incompat Decision1 Mixed with Halogenated Solvents? (e.g., DCM) NonHalo Route to: Non-Halogenated Organic Waste Stream Decision1->NonHalo No Halo Route to: Halogenated Organic Waste Stream Decision1->Halo Yes Container Containerization: HDPE Jug with Vented Cap NonHalo->Container Halo->Container Incompat->Decision1 Label RCRA Labeling: Hazardous Waste (Toxic/Basic) Container->Label SAA Satellite Accumulation Area Max 6 Months / 55 Gallons Label->SAA Disposal Licensed Vendor Hand-off (High-Temp Incineration) SAA->Disposal

Workflow for the segregation, containerization, and disposal of azabicyclo organic amine waste.

Step-by-Step Disposal Methodologies

The following protocol is designed as a self-validating system. Each step contains a verification check to ensure that the procedure has been executed safely and correctly before moving to the next phase.

Phase 1: Point-of-Generation Segregation

Organic amines must be treated as regulated hazardous waste and segregated from incompatible chemicals immediately at the point of generation [1].

  • Identify the Solvent Matrix: Determine if the 3-Azabicyclo[3.3.1]nonan-7-ylmethanol is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Methanol, Ethyl Acetate).

  • Select the Target Waste Stream: Route the waste to the corresponding "Halogenated Organic" or "Non-Halogenated Organic" waste carboy.

  • Verify Compatibility: Ensure the target carboy contains NO acidic waste (e.g., HCl, H2SO4) or oxidizing agents (e.g., peroxides, bleach).

    • Self-Validating Step: Before adding the bulk waste, add a 1 mL test aliquot of your waste to the carboy. Observe for 60 seconds. If no heat, bubbling, or fuming occurs, proceed with the bulk transfer.

Phase 2: Containerization & Primary Packaging
  • Select the Container: Use High-Density Polyethylene (HDPE) containers. Causality: HDPE is highly resistant to basic organic amines, whereas certain polycarbonates or lower-grade plastics may undergo slow degradation or crazing when exposed to concentrated amine solutions.

  • Transfer the Waste: Using a dedicated funnel inside a certified chemical fume hood, slowly pour the waste into the HDPE container.

  • Thermal Verification:

    • Self-Validating Step: After transfer, physically touch the exterior of the waste container with a gloved hand. If the container feels warm, an unintended exothermic reaction is occurring. Leave the cap loosely vented inside the fume hood until it returns to ambient temperature before final sealing.

Phase 3: RCRA Labeling & Satellite Accumulation Area (SAA) Management

The National Research Council and RCRA guidelines specify that chemical waste must be accumulated at or near the point of generation, under the control of laboratory personnel [2].

  • Apply RCRA Labels: Immediately attach a standard "Hazardous Waste" tag. The label MUST explicitly list "3-Azabicyclo[3.3.1]nonan-7-ylmethanol" and the solvent matrix. Do not use abbreviations or chemical structures.

  • Indicate Hazards: Check the boxes for "Toxic" and "Irritant/Basic" on the waste tag.

  • SAA Placement: Store the sealed container in secondary containment (e.g., a spill tray) within your designated Satellite Accumulation Area.

  • Time Tracking: Date the container the moment the first drop of waste enters it. University and institutional laboratory management plans dictate that organic amine waste must be removed within six (6) months of this accumulation start date [3].

Phase 4: Final Disposal & Vendor Hand-off
  • Submit a Waste Pickup Request: Notify your Environmental Health and Safety (EHS) department or licensed hazardous waste vendor prior to the 6-month deadline or when the container reaches 90% capacity.

  • Manifesting: Ensure the waste manifest classifies the material correctly under EPA regulations for non-halogenated (or mixed) organic waste. The mandated final destruction method for pharmacologically active bicyclic amines is high-temperature incineration, which completely destroys the active pharmacophore and prevents environmental contamination[2].

Spill Response & Decontamination Procedures

In the event of an accidental spill of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol (either as a dry powder or in solution):

  • Evacuate and Ventilate: Ensure the fume hood sash is lowered, or if spilled on a benchtop, clear the immediate area to prevent inhalation of basic dust or solvent vapors.

  • Neutralization & Containment: Do NOT use strong acids to neutralize the spill, as this will cause a violent exothermic reaction. Instead, use an inert, absorbent material (e.g., vermiculite, sand, or a commercial universal spill pad) to absorb liquid spills. For powder spills, gently cover with damp paper towels to prevent dust aerosolization.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a heavy-duty hazardous waste bag or a solid HDPE waste bucket.

  • Surface Decontamination: Wash the affected surface with a mild, dilute acidic solution (e.g., 1% citric acid) to neutralize residual amine, followed by a thorough water rinse.

    • Self-Validating Step: Swab the cleaned surface with a pH test strip moistened with DI water. A pH of 6-7 confirms that the basic amine residue has been successfully completely removed.

References

  • Laboratory Environmental Sample Disposal Information Document Environmental Protection Agency (EPA) URL:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health URL:[Link]

  • Laboratory Management Plan University of Wyoming Safety Office URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.